Mesoxalaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
497-16-5 |
|---|---|
Molecular Formula |
C3H2O3 |
Molecular Weight |
86.05 g/mol |
IUPAC Name |
2-oxopropanedial |
InChI |
InChI=1S/C3H2O3/c4-1-3(6)2-5/h1-2H |
InChI Key |
ICQNCHSXWNQIHC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(=O)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Mesoxalaldehyde: A Technical Guide to a Reactive Dicarbonyl
For the Attention of Researchers, Scientists, and Drug Development Professionals
October 4, 2025
Abstract
Mesoxalaldehyde, also known as 2-oxopropanedial, is a simple yet highly reactive 1,3-dicarbonyl compound. Its structure, featuring two aldehyde groups flanking a central ketone, suggests a rich and complex chemical reactivity. Despite its simple structure, detailed experimental data on the synthesis, properties, and biological activity of this compound are notably scarce in publicly available literature. This technical guide consolidates the existing theoretical knowledge on this compound and provides a framework for its potential synthesis and characterization based on established principles of organic chemistry. The guide also highlights the significant gaps in the current understanding of this molecule, presenting it as a compound ripe for further investigation.
Chemical Identity and Computed Properties
This compound is a small organic molecule with the chemical formula C₃H₂O₃.[1][2][3] Its identity is well-established, and it is registered under CAS number 497-16-5.[2][3][4] While experimental data on its physicochemical properties are limited, computational models provide valuable estimates.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-oxopropanedial | PubChem[4] |
| Synonyms | This compound, Oxomalonaldehyde, 1,2,3-Propanetrione | PubChem[4], ChemSpider[2] |
| Molecular Formula | C₃H₂O₃ | GSRS[1], PubChem[4] |
| Molecular Weight | 86.05 g/mol | GSRS[1], PubChem[4] |
| Canonical SMILES | C(=O)C(=O)C=O | PubChem[4], Wikidata[3] |
| InChIKey | ICQNCHSXWNQIHC-UHFFFAOYSA-N | PubChem[4], Wikidata[3] |
| XLogP3 (Computed) | -0.5 | PubChem[4] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[4] |
| Rotatable Bond Count (Computed) | 2 | PubChem[4] |
| Topological Polar Surface Area (Computed) | 51.2 Ų | PubChem[4] |
Potential Synthetic Routes
Ozonolysis of an Unsaturated Precursor
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[5][6][7] A potential precursor for this compound could be a suitably substituted cyclic alkene, where cleavage of the double bond would yield the desired tricarbonyl structure.
Caption: Hypothetical ozonolysis route to this compound.
Hypothetical Experimental Protocol (Ozonolysis):
-
Dissolve the unsaturated precursor in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color indicates the presence of excess ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reductive workup agent, such as zinc dust and water or dimethyl sulfide, to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir until the intermediate ozonide is completely reduced.
-
Filter the reaction mixture to remove any solids.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.
Oxidation of a Polyol Precursor
The selective oxidation of a triol, such as 1,2,3-propanetriol (glycerol) or 1,3-dihydroxyacetone, could potentially yield this compound.[8][9] Mild oxidation methods like the Swern oxidation are known to convert primary and secondary alcohols to aldehydes and ketones, respectively, with high efficiency and tolerance for other functional groups.[2][10][11] Careful control of stoichiometry and reaction conditions would be crucial to avoid over-oxidation to carboxylic acids. The use of protecting groups might be necessary to achieve the desired regioselectivity.[12][13][14][15][16]
Caption: Potential Swern oxidation route to this compound.
General Experimental Protocol (Swern Oxidation):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), prepare a solution of oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
After stirring for a short period, add a solution of the protected polyol precursor in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C for the appropriate time to allow for the formation of the alkoxysulfonium salt.
-
Add triethylamine (B128534) dropwise to the reaction mixture, which will act as a base to induce the elimination reaction.
-
After a further period of stirring at -78 °C, allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Proceed with the deprotection step according to the nature of the protecting group used.
-
Purify the final product using appropriate chromatographic techniques.
Physicochemical and Spectroscopic Properties
Due to the lack of isolated and characterized samples of this compound, experimental data on its physical and spectroscopic properties are not available in the searched literature. However, based on its structure as a 1,3-dicarbonyl compound, several properties can be predicted.[1][17][18]
Table 2: Predicted Physicochemical and Spectroscopic Properties of this compound
| Property | Predicted Characteristic | Rationale |
| Physical State | Likely a liquid or low-melting solid at room temperature.[19] | Small molecule with polar functional groups. |
| Solubility | Expected to be soluble in water and polar organic solvents.[19][20] | Presence of three polar carbonyl groups capable of hydrogen bonding with water. |
| Boiling Point | Higher than non-polar molecules of similar molecular weight, but lower than corresponding alcohols.[19] | Polarity of carbonyl groups leads to dipole-dipole interactions. |
| Reactivity | Highly reactive due to the presence of three electrophilic carbonyl carbons.[21] Susceptible to nucleophilic attack, hydration, and keto-enol tautomerism.[17][22][23][24][25] | The electron-withdrawing nature of the carbonyl groups enhances their electrophilicity. |
| IR Spectroscopy | Strong C=O stretching absorptions in the range of 1700-1740 cm⁻¹.[5][21][26] Characteristic C-H stretching for the aldehyde protons around 2720 and 2820 cm⁻¹.[5][21][26] | Based on typical IR frequencies for aldehydes and ketones. |
| ¹H NMR Spectroscopy | A highly deshielded singlet for the two equivalent aldehyde protons (δ > 9 ppm). | The aldehydic protons are in a strong deshielding environment due to the carbonyl group's anisotropy. |
| ¹³C NMR Spectroscopy | Two signals in the carbonyl region (δ > 190 ppm), one for the aldehyde carbons and one for the ketone carbon. | Carbonyl carbons are highly deshielded. |
| Mass Spectrometry | A molecular ion peak at m/z = 86. Characteristic fragmentation patterns for aldehydes and ketones, such as α-cleavage.[21] | Based on the molecular weight and common fragmentation pathways of carbonyl compounds. |
Reactivity and Biological Activity
The high density of electrophilic centers in this compound suggests it is a highly reactive molecule. It is expected to readily undergo reactions typical of aldehydes and ketones, such as nucleophilic addition, condensation, and oxidation/reduction.
Hydration and Tautomerism
In aqueous solutions, aldehydes and ketones can exist in equilibrium with their hydrate (B1144303) forms (gem-diols).[27] Given the two aldehyde groups, this compound is likely to be significantly hydrated in water. Furthermore, as a 1,3-dicarbonyl compound, it can undergo keto-enol tautomerism, which is the interconversion between the keto and enol forms.[17][22][28][23][24][25]
Caption: Keto-enol tautomerism of this compound.
Biological Activity
There is a significant lack of specific data on the biological activity and toxicity of this compound. Its high reactivity suggests that it could be cytotoxic, similar to other reactive dicarbonyls like methylglyoxal, which is known to be a precursor of advanced glycation end-products (AGEs) and is implicated in diabetic complications. It is plausible that this compound could react with biological nucleophiles such as amino and thiol groups in proteins and nucleic acids. However, without experimental evidence, any discussion of its biological role remains speculative.
Experimental Workflow for Characterization
Should a synthesis of this compound be achieved, a systematic workflow would be necessary for its full characterization.
Caption: General workflow for the characterization of synthesized this compound.
Conclusion and Future Outlook
This compound presents a fascinating case of a simple molecule with potentially complex and important chemistry that remains largely unexplored. The theoretical framework suggests a highly reactive compound with interesting spectroscopic features. However, the lack of robust synthetic methods has hindered its experimental investigation.
Future research should focus on:
-
Developing and optimizing a reliable synthetic route to obtain pure this compound.
-
Performing comprehensive spectroscopic and physicochemical characterization to validate theoretical predictions.
-
Investigating its reactivity with a range of nucleophiles to understand its chemical behavior.
-
Conducting in vitro and in vivo studies to determine its biological activities and toxicological profile, particularly in comparison to other reactive dicarbonyl species.
The elucidation of the properties and reactivity of this compound could open new avenues in the study of dicarbonyl chemistry and its implications in biological systems and synthetic applications.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ozonolysis - Wikipedia [en.wikipedia.org]
- 8. 1,3-Dihydroxyacetone synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. fiveable.me [fiveable.me]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protective Groups [organic-chemistry.org]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. fiveable.me [fiveable.me]
- 18. researchgate.net [researchgate.net]
- 19. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. byjus.com [byjus.com]
- 22. organicchemistrytutor.com [organicchemistrytutor.com]
- 23. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Khan Academy [khanacademy.org]
- 26. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 27. Khan Academy [khanacademy.org]
- 28. chem.libretexts.org [chem.libretexts.org]
Unveiling Mesoxalaldehyde: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoxalaldehyde, also known as oxomalonaldehyde or 2-oxopropanedial, is a highly reactive dicarbonyl compound with the chemical formula C₃H₂O₃. Its unique structure, featuring three carbonyl groups, has intrigued chemists and biochemists for over a century. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical context of this compound, alongside a summary of its known biological interactions and the experimental methodologies used to elucidate them. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.
Discovery and Early History
The first documented synthesis of this compound is attributed to Carl Neuberg and Johannes Kerb in 1914. Their work involved the oxidation of dihydroxy maleic acid in the presence of ferric salts. This discovery was a significant step in the understanding of dicarbonyl chemistry and laid the groundwork for future investigations into the properties and reactivity of this unique molecule.
Key Historical Milestones
| Year | Milestone | Researchers | Significance |
| 1914 | First Synthesis | Neuberg and Kerb | Demonstrated a method for producing this compound through the oxidation of dihydroxy maleic acid. |
Chemical Synthesis
The original synthesis of this compound, as described by Neuberg and Kerb, remains a cornerstone of its preparation. However, other methods have since been developed, primarily centered around the oxidation of various precursors.
Oxidation of Dihydroxy Maleic Acid (Neuberg and Kerb, 1914)
Experimental Protocol (Reconstructed based on historical context):
-
Preparation of Barium Dihydroxy Maleate (B1232345): Dihydroxy maleic acid is neutralized with barium hydroxide (B78521) to form the barium salt.
-
Oxidation: An aqueous solution of barium dihydroxy maleate is treated with a ferric chloride (FeCl₃) solution. The ferric ions act as the oxidizing agent.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the color change of the solution.
-
Isolation: The resulting this compound can be isolated from the reaction mixture through various purification techniques, such as precipitation and filtration.
Oxidation of Glycerol (B35011)
More contemporary methods have explored the oxidation of glycerol to produce a variety of valuable chemical compounds, including this compound. This process often involves the use of specific catalysts and reaction conditions to favor the formation of the desired dicarbonyl compound.
Conceptual Experimental Workflow:
Caption: Conceptual workflow for the synthesis of this compound via glycerol oxidation.
Biological Significance and Interactions
The high reactivity of this compound's carbonyl groups makes it a potent modulator of biological systems. Early and ongoing research has focused on its interaction with key metabolic pathways, particularly glycolysis.
Inhibition of Glycolysis
This compound is a known inhibitor of the glycolytic pathway. Its primary target is the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the conversion of glucose to pyruvate.
Mechanism of GAPDH Inhibition:
The aldehyde groups of this compound can react with the sulfhydryl group of the active site cysteine residue in GAPDH, leading to covalent modification and inactivation of the enzyme. This inhibition disrupts the flow of glycolysis, leading to an accumulation of upstream metabolites and a depletion of downstream products, including ATP.
Caption: Inhibition of GAPDH by this compound, disrupting the glycolytic pathway.
Quantitative Data on Enzyme Inhibition
| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ (μM) | IC₅₀ (μM) | Reference |
| This compound | GAPDH | Covalent | - | - | TBD |
| Other Aldehydes | GAPDH | Varies | Varies | Varies | [Literature] |
Data to be populated from specific experimental studies.
Experimental Protocol: Enzyme Inhibition Assay
The following is a generalized protocol for assessing the inhibitory effect of this compound on GAPDH activity.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of purified GAPDH in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a stock solution of the substrate, glyceraldehyde-3-phosphate, in the same buffer.
-
Prepare a stock solution of the cofactor, NAD⁺, in the same buffer.
-
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NAD⁺, and varying concentrations of this compound to the wells.
-
Add the GAPDH enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, glyceraldehyde-3-phosphate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity as a function of substrate concentration for each inhibitor concentration to determine the type of inhibition (e.g., competitive, non-competitive).
-
Calculate the IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity.
-
If applicable, determine the inhibition constant (Kᵢ) using appropriate kinetic models.
-
Conclusion
This compound, since its initial synthesis over a century ago, has remained a subject of scientific interest due to its high reactivity and biological activity. Its role as an inhibitor of glycolysis, specifically targeting GAPDH, highlights its potential as a tool for studying metabolic pathways and as a lead compound for drug development. This guide has provided a comprehensive overview of the historical discovery, synthesis, and known biological interactions of this compound, along with detailed experimental frameworks. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.
Mesoxalaldehyde: An In-depth Technical Guide on a Reactive Dicarbonyl Compound in Basic Research
A comprehensive overview of the current, albeit limited, understanding of mesoxalaldehyde's role in biological systems, primarily drawing parallels from the extensive research on related α-dicarbonyl compounds like methylglyoxal (B44143) and glyoxal (B1671930).
For the attention of: Researchers, scientists, and drug development professionals.
While the field of carbonyl stress and its implications in health and disease is rapidly expanding, research has predominantly centered on methylglyoxal (MGO) and glyoxal (GO). This compound, a structurally related α,β-dicarbonyl compound, remains a comparatively enigmatic molecule. This technical guide aims to consolidate the available information on this compound's basic research applications. Due to the limited direct research on this compound, this document will draw heavily on the well-established knowledge of its chemical cousins to infer potential biological activities, signaling pathway involvement, and experimental considerations.
Chemical and Physical Properties
This compound, also known as 2-oxopropanedial, is a three-carbon dicarbonyl aldehyde with the chemical formula C₃H₂O₃. Its structure features two aldehyde groups and a central ketone group, making it a highly reactive electrophile. This reactivity is the basis for its presumed biological effects, primarily through the modification of nucleophilic macromolecules such as proteins and nucleic acids.
Biological Significance and Reactivity
The high reactivity of α-dicarbonyls like this compound drives their biological significance. They are key players in the non-enzymatic glycation of proteins and lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of numerous chronic diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease.
The reactivity of this compound is expected to be comparable to or even greater than that of methylglyoxal, which is known to be about 20,000 times more reactive than glucose in glycation reactions. The primary targets for modification by α-dicarbonyls are the nucleophilic side chains of amino acids, particularly arginine and lysine (B10760008) residues in proteins.
Reactions with Amino Acid Residues
The reaction of α-dicarbonyls with arginine and lysine residues is a cornerstone of AGE formation. While specific kinetic data for this compound is scarce, studies on glyoxal have shown that arginine is a primary target. In the absence of other nucleophiles, arginine reacts readily with glyoxal. However, the presence of other molecules, such as cysteine, can influence the reaction, offering a protective effect on arginine while promoting the modification of lysine to form carboxymethyllysine. It is plausible that this compound follows similar reaction pathways, leading to a variety of protein adducts and cross-links.
The general mechanism of protein modification by dicarbonyls involves the formation of Schiff bases and subsequent rearrangements to form stable AGEs. These modifications can alter protein structure and function, leading to cellular dysfunction.
Potential Involvement in Cellular Signaling Pathways
Research on other aldehydes, such as formaldehyde (B43269), has demonstrated their ability to influence cellular signaling. For instance, formaldehyde can activate the YAP and NF-κB signaling pathways. Given the structural similarities and high reactivity, it is conceivable that this compound could also impact these and other signaling cascades.
The formation of AGEs by this compound can also indirectly trigger signaling pathways. AGEs can bind to specific receptors, such as the Receptor for Advanced Glycation End-products (RAGE), initiating a signaling cascade that often leads to increased oxidative stress and inflammation.
Experimental Considerations and Methodologies
Due to the limited availability of specific protocols for this compound, researchers must adapt existing methods developed for other reactive aldehydes. This section outlines general experimental approaches that can be applied to the study of this compound.
Preparation of this compound Solutions for Experimental Use
As a reactive compound, the preparation and handling of this compound solutions require care. For cell culture experiments, a stock solution of this compound would typically be prepared in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or cell culture medium, immediately before use. The final concentration would be achieved by diluting the stock solution directly into the cell culture medium. It is crucial to perform dose-response experiments to determine the optimal concentration range for the specific cell type and experimental endpoint.
Cytotoxicity Assays
To assess the toxic effects of this compound on cells, various cytotoxicity assays can be employed. These assays measure different aspects of cell health, such as membrane integrity, metabolic activity, and cell number.
General Protocol for MTT Assay (a colorimetric assay for assessing cell metabolic activity):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium and replace the existing medium with the treatment solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can then be determined.
Characterization of this compound-Protein Adducts
Mass spectrometry-based proteomics is a powerful tool for identifying and characterizing protein adducts formed by reactive electrophiles like this compound.
General Workflow for Mass Spectrometry-Based Adduct Characterization:
-
Incubation: Incubate the protein of interest or cell lysate with this compound.
-
Proteolysis: Digest the protein sample into smaller peptides using a protease such as trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify peptides and characterize any modifications, including adducts from this compound. The mass shift corresponding to the addition of a this compound moiety would be used to identify potential adducts.
Data Presentation
Currently, there is a notable absence of specific quantitative data for this compound in the scientific literature. Future research is needed to generate data on its reaction kinetics, cytotoxicity (IC50 values in various cell lines), and its impact on enzymatic activity. The table below is provided as a template for future data compilation.
| Parameter | Value | Cell Line / Conditions | Reference |
| IC50 (Cytotoxicity) | Data not available | ||
| Reaction Rate Constant (with Arginine) | Data not available | ||
| Reaction Rate Constant (with Lysine) | Data not available | ||
| Enzyme Inhibition (e.g., IC50 for a specific enzyme) | Data not available |
Visualizations
To conceptualize the potential interactions of this compound within a biological system, diagrams of relevant pathways and workflows are provided below.
General Signaling Pathway for Aldehyde-Induced Cellular Stress
Caption: Potential signaling pathway initiated by this compound-induced protein adducts.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Workflow for Protein Adduct Identification
Caption: Workflow for identifying protein adducts formed by this compound using mass spectrometry.
Conclusion and Future Directions
This compound represents an understudied yet potentially significant contributor to carbonyl stress and the formation of advanced glycation end-products. While direct experimental evidence of its biological effects and mechanisms of action is currently limited, the extensive research on related α-dicarbonyls provides a solid foundation for future investigations.
Future research should focus on:
-
Synthesizing and purifying this compound for use in biological assays.
-
Determining its specific reactivity with key amino acids and other biological nucleophiles.
-
Quantifying its cytotoxic effects in various cell types and determining its IC50 values.
-
Identifying specific protein targets of this compound adduction.
-
Elucidating its impact on cellular signaling pathways and gene expression.
A deeper understanding of this compound's role in biological systems will be crucial for developing a more complete picture of carbonyl stress and for designing novel therapeutic strategies to mitigate its detrimental effects in a range of human diseases.
An In-depth Technical Guide to Mesoxalaldehyde (C₃H₂O₃)
For Researchers, Scientists, and Drug Development Professionals
October 4, 2025
Abstract
Mesoxalaldehyde, also known by its IUPAC names 2-oxopropanedial, 1,2,3-propanetrione, and oxopropanedial, is a simple dicarbonyl compound with the chemical formula C₃H₂O₃. Its highly reactive nature, stemming from the presence of two adjacent aldehyde groups and a central ketone group, suggests a potential for diverse chemical reactivity and biological activity. However, a comprehensive review of the scientific literature reveals a notable scarcity of in-depth research on this molecule. While its basic chemical properties are documented, detailed studies on its synthesis, specific biological effects, and mechanism of action are largely absent. This guide summarizes the available information on this compound and highlights the significant gaps in current knowledge, presenting an opportunity for future research in medicinal chemistry and drug discovery.
Chemical Properties and Identification
This compound is a small organic molecule characterized by a three-carbon backbone with three carbonyl groups. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₂O₃ | [1][2] |
| Molecular Weight | 86.05 g/mol | [2] |
| IUPAC Name | 2-oxopropanedial | [2][3] |
| Synonyms | 1,2,3-Propanetrione, Oxopropanedial, this compound | [2][3] |
| CAS Number | 497-16-5 | [2][3] |
| SMILES String | C(=O)C(=O)C=O | [3] |
Synthesis and Reactivity
Detailed, peer-reviewed methods for the specific synthesis of this compound are not well-documented in the available scientific literature. General methods for the synthesis of aldehydes, such as the oxidation of primary alcohols, could theoretically be adapted for its production, but specific protocols for this compound are not readily found.[4]
The reactivity of this compound is predicted to be high due to the presence of multiple electrophilic carbonyl centers. It is expected to readily undergo nucleophilic attack and participate in condensation reactions. However, specific studies detailing its characteristic reactions are lacking.
Biological Activity and Mechanism of Action
There is a significant gap in the scientific literature regarding the biological activity and mechanism of action of this compound. While the biological effects of other aldehydes are subjects of extensive research, this compound remains largely uninvestigated.[5][6][7] There are no readily available studies that provide quantitative data on its biological effects, such as IC50 values, or that elucidate its involvement in specific signaling pathways.
Due to the absence of experimental data, no signaling pathways or experimental workflows involving this compound can be visualized.
Experimental Protocols
Consistent with the lack of research on its biological activity, there are no established or published experimental protocols for assays specifically designed to evaluate the efficacy or toxicity of this compound. General protocols for assessing the biological activity of novel compounds could be applied, but compound-specific methodologies have not been developed.[8][9]
Potential Applications in Drug Development
The potential of this compound as a lead compound in drug development is currently unknown. Its high reactivity could be a double-edged sword, potentially leading to non-specific toxicity but also offering a scaffold for the design of targeted covalent inhibitors. However, without any data on its biological targets or effects, its therapeutic potential remains purely speculative.
Conclusion and Future Directions
This compound represents a significant knowledge gap in the field of small molecule research. While its chemical structure is simple, its synthesis, reactivity, and biological profile are poorly characterized. This lack of information presents a clear opportunity for future research. A systematic investigation into the synthesis of this compound, followed by a thorough evaluation of its chemical reactivity and a comprehensive screening for biological activity, could uncover novel properties and potential applications for this understudied molecule. Such studies would be a valuable contribution to the fields of organic chemistry, chemical biology, and drug discovery.
Logical Relationship of Current Knowledge
The following diagram illustrates the current state of limited knowledge regarding this compound.
Caption: Current knowledge of this compound is limited to basic properties.
References
- 1. 2-Oxopropanedial | C3H2O3 | CID 10339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxopropanedial | C3H2O3 | CID 10339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikidata [wikidata.org]
- 4. Sustainable synthesis of aldehydes, ketones or acids from neat alcohols using nitrogen dioxide gas, and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of A-nor-paclitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity [mdpi.com]
- 8. accio.github.io [accio.github.io]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Mesoxalaldehyde and its Synonyms for Researchers, Scientists, and Drug Development Professionals
Introduction to Mesoxalaldehyde: A Reactive Dicarbonyl Species
This compound, also known by its systematic IUPAC name 2-oxopropanedial, is a highly reactive α-keto-aldehyde. As a member of the dicarbonyl group of compounds, it shares structural and chemical properties with other biologically significant dicarbonyls like methylglyoxal (B44143) and glyoxal. These molecules are recognized for their role in the non-enzymatic glycation of proteins and nucleic acids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes mellitus, neurodegenerative disorders, and cardiovascular disease. This guide provides a comprehensive overview of this compound, its synonyms, physicochemical properties, biological significance, and its emerging role as a potential target for drug development.
Synonyms and Chemical Identifiers
This compound is known by a variety of synonyms in scientific literature and chemical databases. A comprehensive list is provided below for clear identification and cross-referencing.
| Synonym | CAS Number | PubChem CID |
| 2-Oxopropanedial | 497-16-5 | 10339 |
| Oxomalonaldehyde | 497-16-5 | 10339 |
| Mesoxaldehyde | 497-16-5 | 10339 |
| Oxo-propanedial | 497-16-5 | 10339 |
| 1,2,3-Propanetrione | 497-16-5 | 10339 |
| Formylglyoxal | 497-16-5 | 10339 |
| Ketomalonaldehyde | 497-16-5 | 10339 |
| Reductic acid | 497-16-5 | 10339 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, experimental design, and interpretation of its biological activity.
| Property | Value |
| Molecular Formula | C₃H₂O₃ |
| Molecular Weight | 86.05 g/mol |
| Appearance | Expected to be a yellow to orange liquid or solid |
| Water Solubility | Expected to be soluble |
| pKa | Not readily available |
| LogP | -1.3 (predicted) |
Biological Significance and Signaling Pathways
This compound, like other reactive dicarbonyls, is implicated in cellular stress and the pathology of various diseases through the formation of AGEs. The interaction of AGEs with the Receptor for Advanced Glycation End products (RAGE) triggers a cascade of intracellular signaling events, leading to inflammation, oxidative stress, and apoptosis.
AGE-RAGE Signaling Pathway
The binding of this compound-derived AGEs to RAGE activates multiple downstream signaling pathways, including the MAPK and NF-κB pathways. This activation leads to the transcription of pro-inflammatory and pro-fibrotic genes, contributing to tissue damage.
Induction of Apoptosis
The cellular stress induced by this compound and subsequent AGE formation can lead to programmed cell death, or apoptosis. This is often mediated through mitochondrial dysfunction, characterized by the release of cytochrome c and the activation of the caspase cascade.
Experimental Protocols
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol describes a general method for the quantification of this compound in biological matrices such as plasma or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves derivatization to enhance sensitivity and specificity.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., ¹³C₃-Mesoxalaldehyde)
-
Derivatizing agent (e.g., o-phenylenediamine)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of internal standard solution.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization:
-
Add 50 µL of o-phenylenediamine (B120857) solution (10 mg/mL in water) to the supernatant.
-
Incubate at 37°C for 1 hour to form the quinoxaline (B1680401) derivative.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of acetonitrile followed by 1 mL of water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% acetonitrile in water.
-
Elute the analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxicity of this compound on a cell line (e.g., human umbilical vein endothelial cells - HUVECs) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line (e.g., HUVECs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations.
-
Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Role in Drug Development
The involvement of this compound and other dicarbonyls in the pathogenesis of various diseases makes them attractive targets for therapeutic intervention. Drug development strategies primarily focus on two approaches: scavenging of dicarbonyls and inhibition of the AGE-RAGE signaling pathway.
Dicarbonyl Scavengers
Compounds that can react with and neutralize this compound and other reactive dicarbonyls are being investigated as potential therapeutic agents. These "scavengers" can prevent the formation of harmful AGEs. Examples of compounds with dicarbonyl scavenging activity include aminoguanidine, metformin, and pyridoxamine.
AGE-RAGE Pathway Inhibitors
Another therapeutic strategy involves blocking the interaction between AGEs and the RAGE receptor, thereby inhibiting the downstream inflammatory and oxidative stress pathways. This can be achieved through the development of small molecule inhibitors of RAGE, soluble forms of RAGE that act as decoys, or antibodies against RAGE or its ligands.
Conclusion
This compound is a reactive dicarbonyl species with significant implications for human health and disease. Its role in the formation of advanced glycation end products and the subsequent activation of detrimental cellular signaling pathways highlights its importance as a biomarker and a therapeutic target. Further research into the precise mechanisms of this compound-induced pathology and the development of effective scavenging and inhibitory strategies hold promise for the management of a wide range of chronic diseases. This technical guide provides a foundational resource for scientists and drug development professionals to navigate the complexities of this compound research.
Mesoxalaldehyde derivatives and analogs
An In-depth Technical Guide to Mesoxalaldehyde Derivatives and Analogs in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs related to dicarbonyl compounds, building upon the core structure of this compound. The document focuses on key heterocyclic families, including quinoxalines, benzoxazoles, and oxalamides, which have emerged as promising scaffolds in medicinal chemistry.
The synthesis of this compound-related heterocyclic derivatives often involves multi-step reactions commencing from commercially available starting materials. Key strategies include condensation reactions, cyclizations, and substitutions to build the desired molecular architecture.
Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxaline scaffolds, particularly quinoxaline 1,4-dioxides, are recognized for their broad-spectrum biological activity.[1][2] A common synthetic route involves the reaction of an appropriate benzofuroxan (B160326) with an enamine or β-dicarbonyl compound. Chalcones also serve as valuable intermediates in the synthesis of certain quinoxaline analogs.[1] The presence of the N-oxide moieties is often associated with enhanced biological properties.[1]
Synthesis of Benzoxazole Derivatives
Benzoxazole derivatives are of significant interest due to their activity as kinase inhibitors.[3] A typical synthesis pathway begins with the reaction of 2-aminophenol (B121084) derivatives with carbon disulphide and potassium hydroxide (B78521) in methanol (B129727) to form 2-mercaptobenzoxazole (B50546) intermediates.[3] These intermediates can then be further modified through substitution reactions to yield a library of target compounds.[3]
Synthesis of Oxoacetamide Derivatives
N-substituted α-ketoamides, or oxoacetamides, can be synthesized through a straightforward and efficient process. One reported method involves the direct reaction of salicylaldehyde (B1680747) derivatives with isocyanides in a solvent like dichloromethane (B109758) (DCM) at room temperature, notably without the need for a catalyst or metal promoter.[4]
Biological Activity and Therapeutic Targets
Derivatives based on these core structures exhibit a wide range of biological activities, making them attractive candidates for drug development in oncology, infectious diseases, and virology.
Anti-Cancer Activity via Kinase Inhibition
Many heterocyclic compounds function by inhibiting key signaling pathways essential for cancer cell proliferation and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase involved in angiogenesis, the process by which tumors form new blood vessels to obtain nutrients.[3] Benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the angiogenesis pathway and representing a significant strategy in cancer therapy.[3]
References
- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthesis of oxoacetamides via reaction of salicylaldehyde and isocyanide under mild reaction condition - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Mesoxalaldehyde with Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoxalaldehyde (CHO-CO-CHO), a highly reactive α-dicarbonyl compound, is implicated in the non-enzymatic glycation of proteins and other biomolecules. While less studied than its counterparts glyoxal (B1671930) and methylglyoxal (B44143), its trivalent carbonyl structure suggests a potent capacity for reacting with nucleophilic amino acid residues, leading to the formation of advanced glycation end products (AGEs). These modifications can alter protein structure and function, contributing to cellular dysfunction, aging, and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. This technical guide provides a comprehensive overview of the reactivity of this compound with key amino acids, drawing upon the extensive research on analogous α-dicarbonyl compounds to elucidate reaction mechanisms, products, and analytical methodologies.
Core Concepts: Reactivity of α-Dicarbonyls with Amino Acids
The reactivity of α-dicarbonyl compounds like this compound is primarily directed towards nucleophilic amino acid residues. The most susceptible are:
-
Lysine (B10760008): The ε-amino group is a primary target for Schiff base formation.
-
Arginine: The guanidinium (B1211019) group is highly reactive, leading to the formation of hydroimidazolones and other adducts.
-
Cysteine: The sulfhydryl group is a potent nucleophile that can form stable adducts.
The initial reaction typically involves the formation of a Schiff base between a carbonyl group of this compound and an amino group of an amino acid. This is a reversible reaction, but the resulting adduct can undergo a series of subsequent reactions, including rearrangements, cyclizations, and cross-linking, to form stable and irreversible AGEs.
Reaction Mechanisms and Products
The reaction of this compound with amino acids is complex and can yield a variety of products. The primary mechanisms involve nucleophilic attack by the amino, guanidinium, or sulfhydryl groups on the carbonyl carbons of this compound.
Reaction with Lysine
The initial reaction between the ε-amino group of lysine and a carbonyl group of this compound forms a Schiff base. This can then react further. Due to the presence of three carbonyl groups in this compound, complex cross-linking reactions are highly probable, though not yet fully characterized in the literature. Analogous reactions with glyoxal and methylglyoxal lead to the formation of Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), respectively.[1][2][3] It is plausible that this compound forms similar adducts.
Reaction with Arginine
The guanidinium group of arginine is particularly reactive with α-dicarbonyls. The reaction with glyoxal and methylglyoxal predominantly forms hydroimidazolone derivatives.[2][4] For glyoxal, the reaction can also lead to Nω-carboxymethyl-arginine (CMA).[4] Given its structure, this compound is expected to form analogous adducts with arginine residues.
Reaction with Cysteine
The thiol group of cysteine is a strong nucleophile and reacts readily with α-dicarbonyls to form thiol-aldehyde adducts.[5][6] In the case of glyoxal, this can lead to the formation of S-(carboxymethyl)cysteine.[6] The high reactivity of the three carbonyl groups in this compound suggests that it would readily form adducts with cysteine.
Quantitative Data Summary
Direct quantitative data on the reactivity of this compound with amino acids is scarce in the published literature. The following table summarizes representative kinetic and yield data for the reactions of the analogous α-dicarbonyls, glyoxal and methylglyoxal, with key amino acids. This data can be used as a proxy to estimate the reactivity of this compound, which is expected to be of a similar or higher order of magnitude due to its trivalent carbonyl structure.
| Dicarbonyl | Amino Acid | Product | Reaction Conditions | Yield/Rate | Reference |
| Glyoxal | Lysine | Nε-(carboxymethyl)lysine (CML) | Phosphate (B84403) buffer (pH 7.4), 37°C | Yields are generally low in simple model systems without oxidizing agents. | [1] |
| Methylglyoxal | Lysine | Nε-(carboxyethyl)lysine (CEL) | Phosphate buffer (pH 7.4), 37°C | Low micromolar concentrations formed from millimolar reactants. | [1] |
| Glyoxal | Arginine | Dihydroxyimidazolidine, Nω-carboxymethyl-arginine (CMA) | Physiological pH | Major adducts formed. | [2][4] |
| Methylglyoxal | Arginine | Hydroimidazolones (MG-H1) | Physiological pH | Major adducts formed. | [2][4] |
| Glyoxal | Cysteine | S-(carboxymethyl)cysteine | Physiological pH | Conversion of thiol to product ≤ 32%.[6] | [6] |
Experimental Protocols
The following section outlines generalized protocols for studying the reactivity of this compound with amino acids, based on established methods for other α-dicarbonyls.
In Vitro Glycation of Amino Acids/Peptides
Objective: To generate and characterize this compound-amino acid adducts.
Materials:
-
This compound solution (freshly prepared)
-
Amino acid or peptide of interest (e.g., L-lysine, L-arginine, L-cysteine, or a model peptide)
-
Phosphate buffer (100 mM, pH 7.4)
-
Incubator at 37°C
-
Analytical instruments (HPLC, Mass Spectrometer, NMR)
Procedure:
-
Prepare stock solutions of this compound and the amino acid/peptide in phosphate buffer.
-
Mix the reactants in a desired molar ratio (e.g., 1:1, 1:10) in a microcentrifuge tube.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 24, 48 hours).
-
At each time point, stop the reaction by adding a quenching agent (e.g., sodium borohydride (B1222165) to reduce Schiff bases) or by freezing at -80°C.
-
Analyze the reaction mixture for the formation of adducts using appropriate analytical techniques.
Analysis of Adducts by HPLC-Fluorescence
Objective: To separate and quantify fluorescent AGEs formed from the reaction of this compound with amino acids.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Fluorescent AGE standards (if available)
Procedure:
-
Inject the quenched reaction mixture from the in vitro glycation assay onto the HPLC system.
-
Separate the components using a gradient elution with mobile phases A and B.
-
Set the fluorescence detector to appropriate excitation and emission wavelengths for the expected AGEs (e.g., excitation ~370 nm, emission ~440 nm for generic AGE fluorescence).
-
Quantify the peaks by comparing their area to a standard curve of a known fluorescent AGE or by relative quantification.[7][8][9]
Characterization of Adducts by Mass Spectrometry
Objective: To identify the molecular weight and structure of this compound-amino acid adducts.
Materials:
-
Mass spectrometer (e.g., ESI-MS, MALDI-TOF)
-
LC system for online separation (optional)
Procedure:
-
Introduce the reaction mixture directly into the mass spectrometer via infusion or after separation by LC.
-
Acquire mass spectra in positive or negative ion mode.
-
Identify the m/z values corresponding to the expected adducts (e.g., amino acid + this compound - nH₂O).
-
Perform tandem mass spectrometry (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation.[10][11][12][13][14]
Synthesis of this compound-Amino Acid Adduct Standards
Objective: To synthesize and purify specific this compound-amino acid adducts for use as analytical standards.
Procedure:
-
The synthesis of specific adducts often requires multi-step organic synthesis protocols.[15][16] This typically involves the use of protected amino acids and controlled reaction conditions to favor the formation of a specific product. Purification is usually achieved through chromatographic techniques like flash chromatography or preparative HPLC. Characterization of the purified standard should be performed using NMR and high-resolution mass spectrometry.
Signaling Pathways and Cellular Effects
The accumulation of dicarbonyls, a state known as "dicarbonyl stress," can activate several cellular signaling pathways, primarily as a response to protein misfolding and cellular damage.[17][18][19][20]
-
Unfolded Protein Response (UPR): Glycation of proteins by dicarbonyls can lead to misfolding and aggregation, triggering the UPR in the endoplasmic reticulum.[17][21] This response aims to restore protein homeostasis but can lead to apoptosis if the stress is prolonged.
-
NF-κB Signaling: Dicarbonyl stress can activate the NF-κB pathway, a key regulator of inflammation.[17] This can lead to the upregulation of pro-inflammatory cytokines and contribute to a chronic inflammatory state.
-
RAGE Activation: Advanced glycation end products can bind to the Receptor for Advanced Glycation End Products (RAGE), activating downstream signaling cascades that promote oxidative stress and inflammation.[18][19]
Visualizations
Caption: Reaction of this compound with Lysine.
Caption: Reaction of this compound with Arginine.
Caption: Analytical Workflow for this compound Adducts.
Caption: Cellular Signaling Activated by Dicarbonyl Stress.
Conclusion
This compound represents a potent glycating agent with the potential to significantly impact protein structure and function through its reactions with key amino acids. While direct research on this compound is limited, the extensive knowledge base for analogous α-dicarbonyls provides a strong foundation for understanding its reactivity and biological consequences. Further research is warranted to specifically characterize the reaction kinetics, products, and cellular effects of this compound to fully elucidate its role in health and disease. The experimental approaches outlined in this guide provide a framework for such investigations, which will be crucial for the development of therapeutic strategies aimed at mitigating the effects of dicarbonyl stress.
References
- 1. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC fluorescence assay for measuring the activity of diacylglycerol lipases and the action of inhibitors thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactions of a modified lysine with aldehydic and diketonic dicarbonyl compounds: an electrospray mass spectrometry structure/activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design and Synthesis of Lysine Biosynthesis Inhibitors [bristol.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Dicarbonyl stress, protein glycation and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dicarbonyl Stress at the Crossroads of Healthy and Unhealthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Dicarbonyl Stress and Glyoxalase-1 in Skeletal Muscle: Implications for Insulin Resistance and Type 2 Diabetes [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Synthetic Versatility of Mesoxalaldehyde: A Technical Primer for Organic Chemists
Abstract
Mesoxalaldehyde, a highly reactive tripartite electrophile, represents a versatile yet underutilized building block in modern organic synthesis. This technical guide provides an in-depth exploration of its core reactivity and diverse applications, with a particular focus on its role in the synthesis of complex heterocyclic scaffolds and its potential in multicomponent and cycloaddition reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this compound. Detailed experimental protocols for key transformations, quantitative data from representative reactions, and visual diagrams of reaction pathways are provided to facilitate its practical application in the laboratory.
Introduction: Chemical Profile of this compound
This compound, systematically named 2-oxopropanedial, is a simple yet highly reactive dicarbonyl compound with the chemical formula C₃H₂O₃.[1][2][3] Its structure, featuring two aldehyde functionalities flanking a central ketone, renders it a potent electrophile, susceptible to a wide range of nucleophilic attacks. This inherent reactivity is the cornerstone of its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₂O₃ | [1][2][3] |
| Molecular Weight | 86.05 g/mol | [1][3] |
| IUPAC Name | 2-oxopropanedial | |
| Synonyms | Oxomalonaldehyde, Mesoxaldialdehyde | [2] |
| Canonical SMILES | C(=O)C(=O)C=O | [2] |
| InChIKey | ICQNCHSXWNQIHC-UHFFFAOYSA-N | [2] |
In aqueous solutions, this compound readily forms a stable hydrate (B1144303), 2,2-dihydroxypropane-1,3-dial, which often serves as the practical form of this reagent in synthetic protocols. The high electrophilicity of the carbonyl carbons makes this compound an excellent substrate for reactions involving nucleophiles such as amines, anilines, and active methylene (B1212753) compounds.
Role in Heterocyclic Synthesis: The Quinoxaline (B1680401) Scaffold
One of the most prominent applications of this compound in organic synthesis is its role as a precursor to quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry. The synthesis of quinoxalines from this compound follows a well-established pathway involving the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine (B120857).
The general reaction mechanism proceeds through the nucleophilic attack of the amino groups of the o-phenylenediamine onto the carbonyl carbons of this compound, followed by cyclization and dehydration to afford the aromatic quinoxaline ring system.
Caption: General workflow for the synthesis of quinoxalines from this compound.
Experimental Protocol: General Procedure for Quinoxaline Synthesis
The following is a generalized experimental protocol for the synthesis of quinoxaline derivatives from 1,2-dicarbonyl compounds, which is applicable to this compound.
Materials:
-
o-Phenylenediamine derivative (1.0 eq)
-
This compound hydrate (1.0 eq)
-
Ethanol (B145695) or Acetic Acid (as solvent)
Procedure:
-
Dissolve the o-phenylenediamine derivative in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.
-
Add a solution of this compound hydrate in the same solvent to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
Table 2: Representative Quinoxaline Syntheses from 1,2-Dicarbonyls
| 1,2-Dicarbonyl Compound | o-Phenylenediamine | Product | Conditions | Yield |
| Glyoxal | 1,2-Diaminobenzene | Quinoxaline | EtOH, rt, 2h | High |
| Benzil | 1,2-Diaminobenzene | 2,3-Diphenylquinoxaline | AcOH, reflux, 1h | >90% |
| This compound (hydrate) | Substituted o-phenylenediamines | Substituted Quinoxalines | Various | Generally Good to Excellent |
This compound in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. The high reactivity and multiple electrophilic sites of this compound make it an excellent candidate for the design of novel MCRs.
While specific, well-documented MCRs involving this compound are not abundant in the literature, its structural features suggest its potential utility in reactions such as the Passerini and Ugi reactions, which typically involve an aldehyde, a carboxylic acid, an isocyanide, and in the case of the Ugi reaction, an amine.
Caption: Conceptual logical relationship for potential multicomponent reactions involving this compound.
Cycloaddition Reactions: A Frontier for this compound Chemistry
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. While direct examples of this compound in cycloadditions are not widely reported, its ester derivative, dimethyl mesoxalate, is known to be a highly reactive dienophile in Diels-Alder reactions and a participant in other pericyclic processes. This suggests a strong potential for this compound to act as a reactive component in various cycloadditions.
Table 3: Cycloaddition Reactions of Mesoxalate Esters
| Reaction Type | Reactants | Product Type |
| Diels-Alder [4+2] | Dimethyl mesoxalate + Diene | Dihydropyran derivatives |
| Ene Reaction | Dimethyl mesoxalate + Alkene | Allylic addition products |
| [3+2] Cycloaddition | Dimethyl mesoxalate + 1,3-Dipole | Five-membered heterocycles |
| [2+2] Cycloaddition | Dimethyl mesoxalate + Alkene | Cyclobutane derivatives |
The high electrophilicity of the carbonyl groups in this compound would likely make it a very reactive dienophile in hetero-Diels-Alder reactions, leading to the formation of functionalized dihydropyran rings.
Caption: Conceptual reaction pathway for a potential Hetero-Diels-Alder reaction with this compound.
Conclusion and Future Outlook
This compound is a reactive and versatile building block with significant potential in organic synthesis. Its established role in the synthesis of quinoxalines highlights its utility in the construction of biologically relevant heterocyclic scaffolds. While its application in multicomponent and cycloaddition reactions is less explored, the known reactivity of its derivatives strongly suggests that it could be a valuable substrate for these powerful transformations. Future research into the development of novel synthetic methodologies centered around this compound is warranted and holds the promise of providing efficient routes to complex molecular architectures for applications in drug discovery and materials science. Further investigation into asymmetric transformations involving this compound could also unlock new avenues for the stereoselective synthesis of chiral molecules.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Mesoxalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesoxalaldehyde, also known as 2-oxopropanedial, is a highly reactive α-ketoaldehyde. Its trifunctional nature, possessing two aldehyde groups and a central ketone, makes it a molecule of significant interest in various chemical and biological studies. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structure, stability, and reactivity. Furthermore, it delves into its biological significance, particularly its role as a precursor in the formation of advanced glycation end-products (AGEs), and discusses analytical and experimental methodologies relevant to its study.
Chemical Identity and Physical Properties
This compound is a small organic molecule with the molecular formula C₃H₂O₃ and a molecular weight of 86.05 g/mol .[1][2] It is also referred to by several synonyms, including 2-oxopropanedial, oxomalonaldehyde, and 1,2,3-propanetrione.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₂O₃ | [1][2] |
| Molecular Weight | 86.05 g/mol | [1] |
| CAS Number | 497-16-5 | [1] |
| Density | 1.232 g/cm³ | [3] |
| Boiling Point | 176.3 °C at 760 mmHg | [3] |
| Flash Point | 61.2 °C | [3] |
| Vapor Pressure | 1.1 mmHg at 25°C | [3] |
| Refractive Index | 1.384 | [3] |
| logP | -0.5 | [1] |
| Topological Polar Surface Area | 51.2 Ų | [1] |
Due to its high reactivity, the melting point of pure, anhydrous this compound is not well-documented and it is often handled in solution. Information regarding its quantitative solubility in various solvents is limited, though its polar nature suggests miscibility with water and polar organic solvents.
Chemical Reactivity and Stability
This compound is a highly reactive dicarbonyl compound due to the electrophilic nature of its three carbonyl carbons.[3][4] This reactivity is central to its biological effects and chemical transformations.
Reactivity with Nucleophiles
The carbonyl groups of this compound are susceptible to nucleophilic attack. It readily reacts with primary amines, such as the side chains of lysine (B10760008) and arginine residues in proteins, to form Schiff bases.[5] These initial adducts can undergo further reactions, leading to the formation of stable advanced glycation end-products (AGEs).[6][7][8] This process, known as glycation, is a key aspect of its biological activity.[6][7][8]
Stability and Degradation
This compound is known to be unstable and can readily hydrate (B1144303) in aqueous solutions. The stability of aldehydes can be influenced by factors such as pH and the presence of buffers.[9] Due to its high reactivity, it is prone to polymerization and other degradation pathways, making its isolation and storage in pure form challenging.
Synthesis and Purification
The synthesis of this compound can be approached through various routes, often involving the oxidation of suitable precursors.
Synthetic Approaches
One potential synthetic route involves the oxidation of malonic acid esters with nitrous gases. Another approach could be the oxidation of tartaric acid esters.[10][11][12] The specific conditions for these reactions, including catalysts, temperature, and reaction times, are critical for achieving good yields and purity.
Purification Methodologies
Due to the reactive nature of this compound, purification requires careful consideration of the techniques employed.
-
Reactive Distillation: This technique combines reaction and distillation in a single unit and can be advantageous for purifying reactive aldehydes by continuously removing the product from the reaction mixture, thereby minimizing degradation and side reactions.[4][13][14][15][16]
-
Recrystallization: For solid derivatives or adducts of this compound, recrystallization from an appropriate solvent system can be an effective purification method.[17][18][19][20][21] The choice of solvent is crucial and should be based on the solubility profile of the compound and impurities.
Spectral Data for Structural Elucidation
Spectroscopic techniques are essential for the identification and characterization of this compound.
Table 2: Predicted and Expected Spectral Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aldehydic protons are expected to appear in the highly deshielded region of the spectrum, typically between 9-10 ppm.[22][23] |
| ¹³C NMR | The three carbonyl carbons are expected to have characteristic chemical shifts in the downfield region of the spectrum, typically between 190-220 ppm for ketones and aldehydes.[9][24][25][26][27][28] |
| FTIR | Strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and ketone functional groups are expected in the region of 1650-1750 cm⁻¹. |
| UV-Vis | n→π* transitions of the carbonyl groups are expected to result in weak absorption bands in the near-UV region. |
| Mass Spectrometry | The molecular ion peak (M+) should be observable. Characteristic fragmentation patterns for aldehydes include the loss of H (M-1) and CHO (M-29).[29][30][31][32][33] |
Biological Significance and Toxicology
This compound is an endogenously formed metabolite and its high reactivity underlies its biological effects, which are primarily associated with the formation of advanced glycation end-products (AGEs).
Formation of Advanced Glycation End-Products (AGEs)
This compound is a potent precursor of AGEs.[6][7][8] It reacts with the free amino groups of proteins, lipids, and nucleic acids in a non-enzymatic manner.[6][7][8] This process, known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds that can alter the structure and function of biomolecules.[34] The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[7]
Protein Cross-linking
The reaction of this compound with proteins can lead to the formation of covalent cross-links between protein molecules.[3][35] This cross-linking can alter the protein's structure and function, contributing to cellular dysfunction and tissue damage.[3]
Toxicological Profile
As a reactive aldehyde, this compound is expected to exhibit cytotoxicity. Studies on similar α-dicarbonyl compounds have shown that they can induce mutations in microorganisms.[3] The toxic effects are largely attributed to their ability to modify and damage essential biomolecules.
Experimental Protocols and Analytical Methods
The study of this compound requires specific experimental and analytical techniques due to its reactivity and instability.
Quantification in Biological Samples
Quantification of this compound in biological matrices is challenging. Methods often involve derivatization to a more stable compound followed by chromatographic separation and detection, such as HPLC or GC-MS.
In Vitro Glycation Assays
To study the role of this compound in protein glycation, in vitro assays are commonly employed. These assays typically involve incubating a target protein with this compound and monitoring the formation of AGEs over time.
Protocol: In Vitro Protein Glycation with this compound
-
Protein Preparation: Prepare a solution of the target protein (e.g., bovine serum albumin, BSA) in a phosphate (B84403) buffer (pH 7.4).
-
Glycating Agent: Prepare a fresh solution of this compound in the same buffer.
-
Incubation: Mix the protein solution with the this compound solution and incubate at 37°C for a specified period (e.g., 24-72 hours). A control sample without this compound should be run in parallel.
-
Analysis of Glycation: The extent of glycation can be assessed using various methods:
-
Fluorescence Spectroscopy: Measure the characteristic fluorescence of certain AGEs (excitation ~370 nm, emission ~440 nm).
-
SDS-PAGE: Analyze protein cross-linking by observing changes in molecular weight.
-
LC-MS/MS: Identify and quantify specific AGEs after enzymatic digestion of the protein.[36][37]
-
Conclusion
This compound is a reactive dicarbonyl species with significant implications in both chemistry and biology. Its physical and chemical properties are dictated by the presence of three carbonyl groups, which confer high reactivity towards nucleophiles. This reactivity is the basis for its role in the formation of advanced glycation end-products, a process linked to the pathology of numerous diseases. Further research into the specific reaction mechanisms, biological signaling pathways, and the development of precise analytical methods will be crucial for a more complete understanding of this important molecule and for the development of potential therapeutic interventions targeting its effects.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Endogenous Cellular Metabolite Methylglyoxal Induces DNA–Protein Cross-Links in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3445739B1 - Process for the distillation of an aldehyde mixture - Google Patents [patents.google.com]
- 5. Effect of methylglyoxal on the alteration in structure and digestibility of α‐lactalbumin, and the formation of advanced glycation end products under simulated thermal processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DE3345268A1 - Process for the preparation of mesoxalic acid esters - Google Patents [patents.google.com]
- 13. Recent Advances in Reactive Distillation [mdpi.com]
- 14. Reactive distillation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. US20160002137A1 - Process for removing formaldehyde from a composition comprising glycolaldehyde - Google Patents [patents.google.com]
- 17. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mt.com [mt.com]
- 22. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 23. web.pdx.edu [web.pdx.edu]
- 24. compoundchem.com [compoundchem.com]
- 25. scs.illinois.edu [scs.illinois.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 28. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. scienceready.com.au [scienceready.com.au]
- 31. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 32. youtube.com [youtube.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Quantification of protein glycation using vibrational spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of Mesoxalaldehyde: Laboratory Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoxalaldehyde, also known as 2-oxopropanedial, is a highly reactive dicarbonyl compound with the chemical formula C₃H₂O₃. It is a subject of interest in various fields of chemical and biological research, including its role in the formation of advanced glycation end-products (AGEs). It is important to distinguish this compound from the more commonly studied methylglyoxal (B44143) (pyruvaldehyde), which has the chemical formula C₃H₄O₂. Due to the scarcity of detailed laboratory synthesis protocols for this compound, and the frequent ambiguity between the two compounds in literature, this document provides detailed protocols for the synthesis of the closely related and often investigated methylglyoxal. These protocols are intended for laboratory use by qualified researchers.
Synthesis Methodologies for Methylglyoxal (Pyruvaldehyde)
Two primary methods for the laboratory synthesis of methylglyoxal are presented: the oxidation of acetone (B3395972) using selenium dioxide and the acid-catalyzed dehydration of dihydroxyacetone.
Method 1: Oxidation of Acetone with Selenium Dioxide
This method involves the direct oxidation of the methyl group of acetone to an aldehyde group using selenium dioxide as the oxidizing agent. The reaction proceeds under reflux conditions, and the product is isolated by distillation.
Method 2: Acid-Catalyzed Dehydration of Dihydroxyacetone
This protocol utilizes an acid catalyst to facilitate the dehydration of dihydroxyacetone, a simple sugar, to form methylglyoxal. The reaction is typically carried out in a two-phase system to allow for the continuous removal of the product as it is formed.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two described synthesis protocols for methylglyoxal.
| Parameter | Method 1: Oxidation of Acetone | Method 2: Dehydration of Dihydroxyacetone |
| Starting Materials | Acetone, Selenium Dioxide | Dihydroxyacetone, Sulfuric Acid |
| Solvent | Excess Acetone (acts as solvent) | Water, Tetrachloroethane |
| Reaction Temperature | Boiling point of acetone (~56°C) | 130°C[1] |
| Reaction Time | Until completion (reduction of SeO₂) | Continuous addition over several hours |
| Reported Yield | "Good yield" (not quantified)[2] | 61% - 76%[1] |
| Purification Method | Fractional and reduced pressure distillation[2] | Collection of aqueous distillate[1] |
Experimental Protocols
Protocol 1: Synthesis of Methylglyoxal via Oxidation of Acetone
Materials:
-
Rectified acetone
-
Technical grade selenium dioxide
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure: [2]
-
In a round-bottom flask equipped with a reflux condenser, combine 1000 parts by weight of rectified acetone and 200 parts by weight of technical selenium dioxide.
-
Heat the mixture to a gentle reflux.
-
Continue refluxing until the reduction of selenium dioxide to elemental selenium (observed as a red-brown precipitate) is complete.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetone by simple distillation.
-
Separate the remaining liquid from the precipitated selenium by decantation or filtration.
-
Purify the crude methylglyoxal by distillation under reduced pressure.
Protocol 2: Synthesis of Methylglyoxal via Dehydration of Dihydroxyacetone
Materials:
-
Dihydroxyacetone
-
Sulfuric acid (0.1 N)
-
Tetrachloroethane
-
Reaction flask with a dropping funnel, mechanical stirrer, and distillation head
-
Heating mantle
-
Collection flask
Procedure: [1]
-
Set up a reaction flask with a mechanical stirrer and a heating mantle. Add 500 mL of tetrachloroethane to the flask and heat it to 130°C.
-
Prepare a solution of 25 grams of dihydroxyacetone in 75 grams of 0.1 N sulfuric acid.
-
Using a dropping funnel, add the dihydroxyacetone solution dropwise to the vigorously stirred, hot tetrachloroethane.
-
The methylglyoxal, along with water, will distill over as it is formed. Collect the aqueous distillate in a collection flask. The denser organic layer will return to the reaction flask.
-
Continue the addition until all the dihydroxyacetone solution has been added.
-
The collected aqueous distillate contains the methylglyoxal product. The concentration of pyruvaldehyde in the distillate can be determined by titration.[1] A reported yield for this specific procedure is 76%.[1]
Workflow and Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis of methylglyoxal and the specific chemical transformations.
References
Application Notes and Protocols for the Analytical Determination of Mesoxalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoxalaldehyde (CHO-CO-CHO), also known as 3-oxo-propanedial or tartronaldehyde, is a highly reactive dicarbonyl compound. Its role in biological systems and its potential as a biomarker in various pathological conditions, including oxidative stress-related diseases and diabetes, are of increasing interest to the scientific community. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the detection and quantification of this compound using common analytical techniques.
Analytical Methods Overview
The direct analysis of this compound is challenging due to its high reactivity and low intrinsic spectroscopic signal. Therefore, analytical methods typically rely on a derivatization step to convert this compound into a stable, detectable product. The most common approaches include:
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis detection following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
-
Spectrophotometric Methods using reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH).
-
Fluorometric Methods employing derivatizing agents such as 1,2-diaminonaphthalene (B43638) (DAN).
Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput, which should be considered based on the specific research application.
Data Presentation: Quantitative Method Comparison
The following table summarizes typical quantitative performance data for the analysis of aldehydes using the described derivatization methods. It is important to note that these values are often reported for other aldehydes like formaldehyde (B43269) or methylglyoxal (B44143) and method validation is essential to establish the specific performance for this compound analysis in your matrix of interest .
| Analytical Method | Derivatizing Reagent | Analyte Example(s) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity Range | Typical Recovery (%) | Reference(s) |
| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Formaldehyde, Muscone | 0.1 ppm | 0.04 - 0.1 ppm | 0.04 - 30 µg/mL | 89.6 - 106.6 | [1][2][3] |
| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes (general) | 50 - 100 fmol | Not specified | r > 0.99 | > 85 | [4] |
| Spectrophotometry | 3-Methyl-2-benzothiazolinone hydrazone (MBTH) | Glyoxal | Not specified | Not specified | 0.002–0.020 g·L−1 (R² = 0.999) | ~102 | [5] |
| Fluorometry | 1,2-Diaminonaphthalene (DAN) | Nitrite (as indicator) | ~25 nM | Not specified | 0 - 800 nM (r=0.999) | Not specified | [6] |
Experimental Protocols & Visualizations
HPLC-UV Analysis of this compound using DNPH Derivatization
This method is based on the reaction of the carbonyl groups of this compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form stable hydrazone derivatives that can be readily separated and quantified by reverse-phase HPLC with UV detection.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for Mesoxalaldehyde in Protein Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoxalaldehyde, a three-carbon dialdehyde, presents itself as a potential tool for protein cross-linking, a critical technique in modern biological research and drug development. While specific literature on this compound's application in this context is limited, its structural similarity to other well-characterized cross-linking agents like glyoxal (B1671930) and glutaraldehyde (B144438) suggests a comparable reactivity profile. This document provides a detailed guide to the potential applications and methodologies for utilizing this compound in protein cross-linking studies. The protocols provided herein are extrapolated from established procedures for similar aldehydes and should be considered as a starting point for optimization.
Protein cross-linking is a powerful method used to investigate protein-protein interactions, stabilize protein complexes for structural studies, and conjugate proteins for various applications in diagnostics and therapeutics.[1][2] Cross-linking agents are molecules with two or more reactive ends that can form covalent bonds with specific functional groups on amino acid residues, effectively linking them together.[1] The primary targets for aldehydes like this compound are the amine groups (-NH2) found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1]
Principle of this compound Cross-Linking
The cross-linking activity of this compound is attributed to its two aldehyde functional groups. It is presumed to react with primary amines on proteins, such as the ε-amino group of lysine, to form Schiff base intermediates. Subsequent reactions can lead to the formation of stable covalent cross-links between proximal amino acid residues on the same protein (intramolecular) or on different proteins (intermolecular). This process can effectively "freeze" transient interactions, allowing for their detection and analysis.
Applications in Research and Drug Development
The ability to covalently link interacting proteins makes this compound a potentially valuable reagent in various research and development areas:
-
Elucidation of Protein-Protein Interactions: By cross-linking interacting proteins, transient or weak associations can be stabilized and subsequently identified using techniques like SDS-PAGE and mass spectrometry.[1] This is crucial for understanding cellular pathways and the architecture of protein complexes.[1]
-
Structural Biology: Cross-linking can provide distance constraints that are valuable in computational modeling and determination of the three-dimensional structure of proteins and protein complexes.
-
Drug Target Identification: Chemical proteomics approaches can utilize cross-linking to identify the cellular targets of a drug candidate.[3][4]
-
Biomarker Discovery: Comparing the protein cross-linking profiles of healthy versus diseased states can aid in the identification of potential biomarkers.[3]
-
Development of Bioconjugates: this compound could potentially be used to conjugate proteins to other molecules, such as fluorescent dyes or therapeutic agents, for diagnostic or therapeutic purposes.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table provides generalized starting parameters for protein cross-linking experiments based on data for similar aldehydes like glutaraldehyde and formaldehyde.[1][5][6] It is crucial to empirically optimize these conditions for each specific application.
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 0.05% - 2% (v/v) | Higher concentrations may lead to excessive cross-linking and protein precipitation. |
| Protein Concentration | 0.1 - 5 mg/mL | Optimal concentration is protein-dependent. |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES | Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the aldehyde.[5] |
| pH | 7.0 - 8.5 | The reaction is generally more efficient at neutral to slightly alkaline pH. |
| Reaction Temperature | 4°C - 37°C | Lower temperatures can help to control the reaction rate and minimize non-specific cross-linking. |
| Incubation Time | 5 minutes - 2 hours | Shorter times are often sufficient for capturing transient interactions. |
| Quenching Reagent | 1 M Tris-HCl or Glycine | Added to stop the reaction by consuming unreacted aldehyde. |
| Quenching Reagent Concentration | 20 - 100 mM (final) | |
| Quenching Time | 15 - 30 minutes |
Experimental Protocols
The following are detailed, generalized protocols for in vitro and in vivo protein cross-linking using this compound. These should be adapted and optimized for the specific proteins and experimental goals.
In Vitro Protein Cross-Linking Protocol
This protocol is suitable for studying interactions between purified proteins.
Materials:
-
Purified protein samples
-
This compound solution (e.g., 10% stock solution in water)
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie stain or Western blotting reagents
Procedure:
-
Protein Preparation: Prepare the protein samples in the reaction buffer at the desired concentration (e.g., 1 mg/mL). Include a negative control sample without the cross-linker.
-
Cross-Linking Reaction: Add this compound to the protein sample to the desired final concentration (e.g., 0.1%). Mix gently and incubate for a specific time (e.g., 30 minutes) at a chosen temperature (e.g., room temperature).
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Analysis:
-
SDS-PAGE: Add SDS-PAGE loading buffer to the samples, heat at 95°C for 5 minutes, and analyze by SDS-PAGE. Cross-linked proteins will appear as higher molecular weight bands compared to the non-cross-linked control.
-
Western Blotting: Transfer the proteins to a membrane and probe with specific antibodies to identify the components of the cross-linked complex.
-
Mass Spectrometry: For identification of cross-linked peptides, the bands of interest can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.
-
In Vivo Protein Cross-Linking Protocol
This protocol is designed to capture protein interactions within living cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
This compound solution (e.g., 10% stock solution in PBS)
-
Quenching Solution (e.g., 1 M Glycine in PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Immunoprecipitation reagents (antibodies, beads)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cross-Linking:
-
Wash the cells once with PBS.
-
Add pre-warmed PBS containing the desired final concentration of this compound (e.g., 1%) to the cells.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
-
Quenching:
-
Remove the cross-linking solution.
-
Add cold PBS containing the quenching solution (e.g., 100 mM Glycine) and incubate for 10 minutes on ice.
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Add cold cell lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation.
-
-
Analysis:
-
Immunoprecipitation: Use an antibody specific to a protein of interest to pull down the cross-linked complex.
-
SDS-PAGE and Western Blotting: Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify interacting partners.
-
Visualizations
Reaction Mechanism of this compound with Lysine
Caption: Hypothetical reaction of this compound with two lysine residues, forming a covalent cross-link.
General Workflow for Protein Cross-Linking Analysis
Caption: A generalized experimental workflow for protein cross-linking followed by analysis.
Conclusion
This compound holds promise as a protein cross-linking agent due to its bifunctional aldehyde nature. While direct experimental data is currently scarce, the protocols and principles outlined in this document, derived from the knowledge of similar compounds, provide a solid foundation for researchers to explore its utility. Careful optimization of reaction conditions will be paramount to achieving successful and meaningful results in the study of protein interactions and the development of novel protein-based technologies.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic advances for the future of drug development [researchfeatures.com]
- 5. fgsc.net [fgsc.net]
- 6. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Mesoxalaldehyde in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoxalaldehyde, also known as 3-oxopropanal, is a reactive dicarbonyl compound formed during various metabolic processes, including carbohydrate and lipid metabolism. Elevated levels of this compound and other reactive aldehydes are implicated in the pathophysiology of several diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease. Accurate quantification of this compound in biological samples is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutic interventions.
These application notes provide detailed protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Biological Significance of this compound
This compound is an α-oxoaldehyde that can be formed endogenously through several pathways, including the degradation of glucose and the peroxidation of lipids.[1][2][3][4] Due to its high reactivity, this compound can readily form adducts with proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs can impair cellular function and contribute to the development and progression of chronic diseases.[5][6]
The primary detoxification route for this compound is the glyoxalase system.[5][6][7][8][9] This enzymatic pathway converts reactive α-oxoaldehydes into less harmful α-hydroxy acids. The glyoxalase system consists of two main enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), and requires glutathione (B108866) (GSH) as a cofactor.[5][7] A simplified representation of this pathway is shown below. Aldehyde dehydrogenases (ALDHs) also play a role in the detoxification of various aldehydes.[10][11][12]
This compound Formation and Detoxification Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glyoxalase system - Wikipedia [en.wikipedia.org]
- 6. The glyoxalase pathway: the first hundred years... and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The glyoxalase pathway: the first hundred years... and beyond. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Aberrant reactive aldehyde detoxification by aldehyde dehydrogenase-2 influences endometriosis development and pain-associated behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detoxification of Reactive Aldehydes by Alda-1 Treatment Ameliorates Experimental Autoimmune Encephalomyelitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Mesoxalaldehyde Derivatization in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of mesoxalaldehyde for quantitative analysis by High-Performance Liquid Chromatography (HPLC). The following sections outline various derivatization techniques, complete with experimental procedures, and a summary of quantitative performance data to aid in method selection and implementation.
Introduction
This compound, a highly reactive dicarbonyl compound, is implicated in various biological processes and is a potential biomarker for oxidative stress. Its direct analysis by HPLC is challenging due to its low UV absorbance and high reactivity. Derivatization is a crucial pre-analytical step to convert this compound into a stable, detectable product suitable for HPLC analysis. This is typically achieved by reacting its carbonyl groups with a derivatizing agent to form a chromophoric or fluorophoric derivative.
Common derivatization strategies for carbonyl compounds, including this compound, involve reaction with reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), o-phenylenediamine (B120857) (OPD) and its analogs, and Girard's reagents. These reactions yield stable hydrazones or quinoxalines that can be readily separated and quantified using reversed-phase HPLC with UV-Vis or fluorescence detection.
Derivatization Techniques and Protocols
Several reagents can be employed for the derivatization of this compound. The choice of reagent depends on the desired sensitivity, the complexity of the sample matrix, and the available detection capabilities.
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
DNPH is a widely used reagent that reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone derivatives, which can be detected by UV-Vis absorbance.[1]
Reaction Principle:
The reaction of this compound with DNPH proceeds via a condensation reaction between the carbonyl groups of this compound and the hydrazine (B178648) functional group of DNPH, forming a hydrazone.
Experimental Protocol:
-
Reagent Preparation (Brady's Reagent): Dissolve 8.0 g of 2,4-dinitrophenylhydrazine in 40 mL of concentrated sulfuric acid. Gradually add 60 mL of water with stirring. Finally, add 200 mL of ethanol (B145695).[2]
-
Sample Preparation: Prepare a solution of the sample containing this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol).
-
Derivatization:
-
To 1 mL of the sample solution, add 3 mL of the DNPH reagent.[2]
-
A yellow precipitate of the hydrazone derivative will form immediately.[2]
-
Allow the reaction mixture to stand at room temperature for 15-20 minutes to ensure complete reaction.[2]
-
Filter the precipitate and wash it with ethanol (3 x 1 mL).[2]
-
After drying, dissolve the precipitate in a known volume of acetonitrile for HPLC analysis.[2]
-
-
HPLC Conditions:
Logical Workflow for DNPH Derivatization:
References
- 1. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-column derivatization HPLC method for rapid and sensitive determination of free and total formaldehyde in hair straightening products - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the GC-MS Analysis of Mesoxalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoxalaldehyde, also known as 2-oxomalondialdehyde, is a highly reactive α-oxoaldehyde. Its structural similarity to methylglyoxal (B44143) (pyruvaldehyde) suggests a significant role in physiological and pathological processes, including the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetes, neurodegenerative diseases, and aging. Accurate and sensitive quantification of this compound in biological and environmental matrices is crucial for understanding its roles in these processes. Gas chromatography-mass spectrometry (GC-MS) offers a robust analytical platform for this purpose, providing high selectivity and sensitivity, particularly when coupled with appropriate derivatization strategies.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using GC-MS.
Experimental Protocols
Sample Preparation
The preparation of samples is a critical step to ensure the accuracy and reproducibility of this compound quantification. The following are general guidelines for different sample matrices.
For Biological Fluids (e.g., Plasma, Urine):
-
Thawing: Thaw frozen samples on ice to minimize degradation of the analyte.
-
Dilution: For urine samples, dilute with deionized water to a standardized osmolality (e.g., 60 mOsm/kg) to normalize concentrations across samples.[1]
-
Protein Precipitation (for plasma/serum): To 100 µL of plasma or serum, add 400 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the analytes of interest.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard to the sample. For aldehyde analysis, isotopically labeled analogs or compounds with similar chemical properties but different retention times are suitable.
-
Evaporation: Evaporate the sample to dryness under a gentle stream of nitrogen or using a rotary vacuum concentrator.[1]
For Tissue Samples:
-
Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Extraction: Perform a liquid-liquid extraction with a solvent such as a mixture of chloroform (B151607) and methanol (B129727) to separate small molecules from lipids and proteins.
-
Centrifugation and Supernatant Collection: Centrifuge the homogenate and collect the aqueous supernatant containing the water-soluble analytes.
-
Internal Standard Spiking and Evaporation: Proceed as with biological fluids.
Derivatization Protocol for GC-MS Analysis
Due to the low volatility and high reactivity of this compound, derivatization is essential for its analysis by GC-MS.[2] A common and effective method is oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which targets carbonyl groups.[3][4]
Reagents:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in pyridine (B92270) or a suitable buffer).
-
A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used in a subsequent step if other functional groups are present that require derivatization.[3]
Procedure:
-
Reconstitution: Reconstitute the dried sample extract in 50 µL of the PFBHA solution.
-
Reaction: Tightly cap the vial and heat at 60-75°C for 60 minutes to allow for the formation of the oxime derivative.[5]
-
Extraction of Derivative: After cooling to room temperature, add 200 µL of a non-polar solvent like hexane (B92381) and vortex for 1 minute. Centrifuge to separate the layers and transfer the organic (upper) layer containing the derivative to a new vial for GC-MS analysis.
-
Drying: Pass the organic extract through a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Analysis: Inject an aliquot of the final extract into the GC-MS system.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of derivatized aldehydes. Optimization may be required for specific instrumentation and applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890 or similar |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |
| Transfer Line Temperature | 280°C |
| Mass Spectrometer | Agilent 5975 or similar |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Data Presentation
Quantitative Data Summary
For quantitative analysis, the use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.[6] Calibration curves should be constructed by analyzing standards of known concentrations.
Table 1: Expected Mass-to-Charge Ratios (m/z) for PFBHA-Derivatized this compound and Related Compounds in SIM Mode
| Compound | Derivative | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) |
| This compound | Di-PFBHA Oxime | 476 | 181, 295, [M-181]+ |
| Methylglyoxal | Di-PFBHA Oxime | 462 | 181, [M-181]+[5][7] |
| Glyoxal | Di-PFBHA Oxime | 448 | 181, [M-181]+[7] |
Note: The m/z values for this compound are predicted based on its structure and the known fragmentation patterns of similar derivatized α-dicarbonyls. The ion at m/z 181 is a characteristic fragment of the PFBHA moiety.
Table 2: Example Retention Times and Limits of Detection
| Compound | Derivative | Approximate Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | Di-PFBHA Oxime | 15 - 20 | Analyte and matrix dependent | Analyte and matrix dependent |
| Methylglyoxal | Di-PFBHA Oxime | ~14.5[3] | 6 - 100 pptV (in air samples)[3] | 20 - 300 pptV (in air samples)[3] |
Note: Retention times are highly dependent on the specific GC column and temperature program used. The provided LOD and LOQ values for methylglyoxal in air samples are for reference and will vary for different matrices and instrumentation.
Visualizations
Experimental Workflow
References
- 1. frontiersin.org [frontiersin.org]
- 2. commons.und.edu [commons.und.edu]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. O -(2,3,4,5,6-五氟苄基)羟胺 盐酸盐 derivatization grade (GC derivatization), LiChropur™, ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amt.copernicus.org [amt.copernicus.org]
Application Notes and Protocols: Synthesis of Pyrazoles Using Mesoxalaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazoles using mesoxalaldehyde as a key building block. The reaction of this 1,3-dicarbonyl compound with hydrazine (B178648) derivatives offers a direct route to 4-formylpyrazoles, which are valuable intermediates in the development of pharmaceuticals and functional materials.
Introduction
The synthesis of the pyrazole (B372694) ring is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. A classic and versatile method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. This compound, also known as 2-formylmalondialdehyde, is a unique 1,3-dicarbonyl compound that allows for the direct synthesis of pyrazoles bearing a formyl group at the 4-position. This formyl group serves as a versatile synthetic handle for further molecular elaborations.
The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole.
Experimental Protocols
The following are generalized protocols for the synthesis of 4-formylpyrazoles from this compound. These protocols are based on established methods for pyrazole synthesis from 1,3-dicarbonyl compounds. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: Synthesis of 1-H-pyrazole-4-carbaldehyde
Materials:
-
This compound (or its hydrate)
-
Hydrazine hydrate (B1144303)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 1-H-pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde
Materials:
-
This compound (or its hydrate)
-
Phenylhydrazine (B124118) hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water.
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 4-6 hours), remove the ethanol by rotary evaporation.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to afford 1-phenyl-1H-pyrazole-4-carbaldehyde.
Data Presentation
The following table summarizes the reactants, products, and typical (hypothetical) quantitative data for the synthesis of 4-formylpyrazoles from this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Entry | Hydrazine Derivative | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Hydrazine Hydrate | 1-H-pyrazole-4-carbaldehyde | 3 | 78 (reflux) | 75 |
| 2 | Phenylhydrazine | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 5 | 25 (RT) | 82 |
Visualizations
Reaction Mechanism
The reaction proceeds through a classical Knorr pyrazole synthesis mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the aldehyde carbonyls of this compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the other carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazole ring.
Caption: Proposed reaction mechanism for pyrazole synthesis.
Experimental Workflow
The general workflow for the synthesis and purification of 4-formylpyrazoles from this compound is depicted below.
Unveiling Protein Modifications: Application Notes and Protocols Using Mesoxalaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Protein modification is a cornerstone of cellular regulation, influencing everything from signaling pathways to enzymatic activity. The study of these modifications provides invaluable insights into disease mechanisms and opens avenues for novel therapeutic interventions. Dicarbonyl compounds, such as mesoxalaldehyde, are reactive molecules known to modify proteins, primarily by targeting nucleophilic amino acid residues like arginine and lysine (B10760008). While literature directly investigating this compound is limited, a wealth of knowledge exists for structurally similar α-oxoaldehydes and dialdehydes, such as glyoxal (B1671930), methylglyoxal (B44143), and malondialdehyde. This document leverages this existing data to provide detailed application notes and protocols for studying protein modifications, using these compounds as surrogates to infer the reactivity and potential applications of this compound.
Application Notes
Overview of Protein Modification by Dicarbonyls
Dicarbonyl compounds react with proteins to form a variety of adducts and cross-links, leading to alterations in protein structure and function. The primary targets for these modifications are the side chains of arginine and lysine residues due to their nucleophilic nature.
-
Arginine Modification: The guanidinium (B1211019) group of arginine reacts with α-oxoaldehydes to form stable imidazolone (B8795221) derivatives.[1] This reaction is often irreversible and can serve as a marker for dicarbonyl-induced protein damage.
-
Lysine Modification: The ε-amino group of lysine can react with aldehydes to form Schiff bases. These can be further stabilized through rearrangements or reactions with other molecules, leading to the formation of various advanced glycation end products (AGEs) and protein cross-links.[2]
-
Protein Cross-Linking: The presence of two carbonyl groups allows these molecules to potentially react with two different amino acid residues, either within the same protein (intramolecular cross-linking) or between different protein molecules (intermolecular cross-linking). This can lead to the formation of protein aggregates.
Applications in Research and Drug Development
The study of protein modifications by dicarbonyls has significant implications across various fields:
-
Disease Biomarker Discovery: The accumulation of dicarbonyl-modified proteins has been linked to several diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease.[3] Detecting and quantifying these modifications can provide valuable biomarkers for disease diagnosis and prognosis.
-
Understanding Disease Mechanisms: Investigating how dicarbonyl-induced modifications alter protein function can elucidate the molecular mechanisms underlying various pathologies.
-
Drug Development: The enzymes involved in the detoxification of dicarbonyls, such as the glyoxalase system, are potential therapeutic targets.[3] Furthermore, understanding how drugs or lead compounds are modified by dicarbonyls is crucial for assessing their stability and potential toxicity.
-
Bioconjugation: The reactive nature of dicarbonyls can be harnessed for the controlled chemical modification and labeling of proteins for various research applications.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for protein modification by dialdehydes, based on studies of glyoxal and its analogs. These values can serve as a starting point for designing experiments with this compound.
| Parameter | Value/Range | Compound(s) Studied | Reference |
| Reaction pH | 7.4 (Physiological) | Methylglyoxal | [1] |
| Reaction Temperature | 37°C | Methylglyoxal | [1] |
| Primary Target Residues | Arginine, Lysine, Cysteine | Methylglyoxal | [1] |
| Major Arginine Adduct | Imidazolone | Methylglyoxal | [1] |
| Lysine Adducts | Schiff bases, Glycosylamines | Methylglyoxal | [1] |
Experimental Protocols
Protocol 1: In Vitro Protein Modification with a Dicarbonyl Compound
This protocol describes a general procedure for modifying a purified protein with a dicarbonyl compound like glyoxal or methylglyoxal, which can be adapted for this compound.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin, BSA)
-
Dicarbonyl compound stock solution (e.g., 1 M Glyoxal in water)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Glycine or Tris buffer)
-
Dialysis tubing or centrifugal filter units for buffer exchange
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (for detailed analysis)
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in PBS at a desired concentration (e.g., 1 mg/mL).
-
Reaction Incubation: Add the dicarbonyl stock solution to the protein solution to achieve the desired final concentration (e.g., 1-10 mM). The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2, 8, 24 hours). Time-course experiments are recommended to monitor the extent of modification.
-
Reaction Quenching: To stop the reaction, add the quenching solution to a final concentration of 100-200 mM. The primary amines in the quenching agent will react with the excess dicarbonyl compound. Incubate for 30 minutes at room temperature.
-
Removal of Excess Reagents: Remove unreacted dicarbonyl and quenching agent by dialysis against PBS overnight at 4°C or by using centrifugal filter units.
-
Analysis of Modification:
-
SDS-PAGE: Analyze the modified protein by SDS-PAGE to observe any changes in molecular weight or the formation of cross-linked species (dimers, trimers, etc.).
-
Mass Spectrometry: For detailed characterization of the modification sites and types of adducts, the protein can be digested with a protease (e.g., trypsin) and analyzed by LC-MS/MS.
-
Protocol 2: Identification of Dicarbonyl-Modified Peptides by Mass Spectrometry
This protocol outlines the steps for identifying specific amino acid residues modified by a dicarbonyl compound using mass spectrometry.
Materials:
-
Dicarbonyl-modified protein sample (from Protocol 1)
-
Trypsin (mass spectrometry grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (for sample acidification)
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample by heating at 95°C for 5 minutes or by adding a denaturant like urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration if used.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup and Preparation for MS:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Clean up the peptide mixture using a C18 desalting column (e.g., ZipTip) according to the manufacturer's protocol.
-
Resuspend the cleaned peptides in a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Inject the peptide sample into the LC-MS/MS system.
-
Perform data-dependent acquisition to fragment the peptides and obtain MS/MS spectra.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides and proteins.
-
Include the potential mass shifts corresponding to the expected dicarbonyl adducts as variable modifications in the search parameters. For example, the addition of a glyoxal-derived carboxymethyl group to lysine results in a specific mass increase.
-
Visualizations
Caption: Experimental workflow for in vitro protein modification.
Caption: Reaction of dicarbonyls with arginine and lysine.
Caption: Implication of dicarbonyls in cellular pathways.
References
- 1. Binding and modification of proteins by methylglyoxal under physiological conditions. A kinetic and mechanistic study with N alpha-acetylarginine, N alpha-acetylcysteine, and N alpha-acetyllysine, and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dialdehyde Starch-Lysine Conjugates: Chemical, Structural and Functional Properties : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes and Protocols for the Spectrophotometric Determination of Mesoxalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoxalaldehyde, a dicarbonyl compound, is a reactive metabolite implicated in various physiological and pathological processes, including the formation of advanced glycation end-products (AGEs). The accurate quantification of this compound is crucial for understanding its role in disease and for the development of therapeutic interventions. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound, primarily focusing on a method using 2,4-dinitrophenylhydrazine (B122626) (DNPH), a common reagent for carbonyl compounds. An alternative method using 2-thiobarbituric acid (TBA) is also discussed.
Principle of the Method
The determination of this compound using DNPH is based on the reaction of the carbonyl groups of this compound with DNPH to form a colored hydrazone derivative. This reaction is typically carried out in an acidic medium. The resulting 2,4-dinitrophenylhydrazone can be quantified spectrophotometrically by measuring its absorbance at a specific wavelength. The intensity of the color produced is directly proportional to the concentration of this compound in the sample.
Quantitative Data
Table 1: Quantitative Data for the Spectrophotometric Determination of Methylglyoxal (B44143)
| Parameter | 2,4-Dinitrophenylhydrazine (DNPH) | N-acetyl cysteine (NAC) |
| λmax (Wavelength of Maximum Absorbance) | 525 nm | 288 nm |
| Molar Absorptivity (ε) | 14189 ± 498 M⁻¹ cm⁻¹ | 287 ± 11 M⁻¹ cm⁻¹ |
| Linearity Range | Up to 83 µM | Up to 4 mM |
| Minimum Detectable Concentration (MDC) | 7.3 µM | 0.18 mM |
| Regression Coefficient (R²) | 0.97 | 0.99 |
Data presented is for methylglyoxal and should be considered as a starting point for the analysis of this compound.[1][2][3]
Experimental Protocols
I. Spectrophotometric Determination of this compound using 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is adapted from established methods for the determination of other aldehydes and ketones.[4][5][6]
A. Materials and Reagents
-
This compound standard solution (prepare fresh)
-
2,4-Dinitrophenylhydrazine (DNPH) reagent: 0.2 M DNPH in a suitable acidic solvent (e.g., phosphoric acid or sulfuric acid in acetonitrile).
-
Acetonitrile (B52724) (HPLC grade)
-
Sulfuric acid or Phosphoric acid
-
Spectrophotometer
-
96-well microplate or quartz cuvettes
B. Preparation of Reagents
-
This compound Standard Stock Solution (e.g., 10 mM): Accurately weigh the required amount of this compound and dissolve it in deionized water or a suitable buffer to prepare a stock solution. Further dilute this stock solution to prepare working standards of known concentrations.
-
DNPH Reagent (0.2 M): Dissolve the appropriate amount of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of concentrated sulfuric acid or phosphoric acid to facilitate dissolution and catalyze the reaction. Caution: DNPH and strong acids are hazardous. Handle with appropriate personal protective equipment.
C. Experimental Procedure
-
Standard Curve Preparation:
-
Pipette a series of known concentrations of the this compound standard solution into separate wells of a 96-well plate or into microcentrifuge tubes.
-
Include a blank containing only the solvent used for the standards.
-
-
Sample Preparation:
-
Prepare the biological or chemical samples to be analyzed. This may involve extraction, deproteinization, or dilution to bring the this compound concentration within the linear range of the assay.
-
-
Reaction:
-
To each standard, sample, and blank, add a specific volume of the DNPH reagent. A typical ratio is to mix 195 µL of the sample/standard with 5 µL of the 0.2 M DNPH reagent.[6]
-
Incubate the mixture at room temperature for a defined period (e.g., 2-10 minutes) to allow for the complete formation of the hydrazone derivative.[6] The optimal incubation time should be determined experimentally.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) for the this compound-DNPH derivative. Based on similar compounds, this is expected to be in the range of 430-530 nm. The exact λmax should be determined by scanning the spectrum of the reaction product.[1][4]
-
Use the blank to zero the spectrophotometer.
-
D. Data Analysis
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Apply any dilution factors used during sample preparation to calculate the final concentration in the original sample.
II. Alternative Method: 2-Thiobarbituric Acid (TBA) Assay
The 2-thiobarbituric acid (TBA) assay is widely used for the determination of malondialdehyde (MDA), a product of lipid peroxidation.[7][8] This method can also be adapted for other aldehydes, including this compound, as TBA reacts with various aldehydes to form colored products.[9]
A. Principle
This compound reacts with TBA under acidic conditions and high temperatures to form a colored adduct. The absorbance of this adduct is measured spectrophotometrically, typically around 532 nm for the MDA-TBA adduct, although the λmax for the this compound-TBA adduct may differ and should be determined experimentally.[7][9]
B. Brief Protocol
-
Reagents: Prepare a TBA solution (e.g., 0.5% w/v) in an acidic solution (e.g., trichloroacetic acid or acetic acid).
-
Reaction: Mix the sample or standard with the TBA reagent and heat in a water bath (e.g., 95°C) for a specified time (e.g., 30-60 minutes).
-
Measurement: Cool the samples and measure the absorbance at the determined λmax.
-
Quantification: Use a standard curve prepared with known concentrations of this compound to determine the concentration in the samples.
Note: The TBA assay is known for its potential for interference from other compounds present in biological samples.[7] Therefore, proper controls and validation are essential when using this method.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction involved in the spectrophotometric determination of this compound.
Caption: Experimental workflow for the spectrophotometric determination of this compound using DNPH.
Caption: Reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH).
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Colorimetric Determination of Methylglyoxal Equivalents for Manuka Honey [chesterrep.openrepository.com]
- 3. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 4. Colorimetric monitoring of solid-phase aldehydes using 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embibe.com [embibe.com]
- 6. researchgate.net [researchgate.net]
- 7. oxfordbiomed.com [oxfordbiomed.com]
- 8. Fluorometric and Colorimetric Assessment of Thiobarbituric Acid-Reactive Lipid Aldehydes in Biological Matrices | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mesoxalaldehyde Instability in Solution
For researchers, scientists, and drug development professionals, the inherent instability of mesoxalaldehyde in solution can present significant experimental challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these issues, ensuring the reliability and reproducibility of your results.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | Prepare fresh solutions before each experiment. If storage is necessary, follow the recommended storage protocols. Regularly check the purity of your stock solution using HPLC or NMR. |
| Loss of compound activity over a short period | Rapid degradation due to inappropriate solvent, pH, or temperature. | Use a buffered solution within the optimal pH range of 7.0-8.5. Store solutions at low temperatures (2-8°C for short-term, -20°C or lower for long-term) and protect from light. Consider using a co-solvent system if compatible with your experiment. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) | Formation of degradation products. | Analyze the sample promptly after preparation. If degradation is suspected, compare the chromatogram to a freshly prepared standard. Mass spectrometry can be used to identify the mass of the degradation products, providing clues to the degradation pathway. |
| Precipitation in the solution | Polymerization or reaction with components of the medium. | Ensure the solvent is degassed and free of contaminants. The use of a buffered system can help prevent pH shifts that may catalyze polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound in solution?
A1: this compound is a reactive dialdehyde (B1249045) susceptible to several degradation pathways. The primary factors contributing to its instability are:
-
pH: Both acidic and strongly alkaline conditions can catalyze degradation reactions. The optimal pH for stability is generally in the neutral to slightly alkaline range (pH 7.0-8.5).
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Solvent: Protic solvents, especially water, can participate in hydration and other reactions. The purity of the solvent is also crucial, as impurities can act as catalysts for degradation.
-
Presence of Nucleophiles: Amines, thiols, and other nucleophiles present in buffers or experimental systems can react with the aldehyde groups.
-
Oxygen: Like many organic molecules, this compound can be susceptible to oxidation.
Q2: What is the recommended procedure for preparing a stable stock solution of this compound?
A2: To maximize the stability of your this compound stock solution, follow these steps:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile (B52724) or dioxane for the initial concentrated stock solution.
-
Inert Atmosphere: Handle the solid compound and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light.
-
Working Solutions: For aqueous experiments, prepare working solutions fresh daily by diluting the aprotic stock solution into a pre-chilled, appropriate aqueous buffer (pH 7.0-8.5).
Q3: How can I monitor the stability of my this compound solution over time?
A3: Regular monitoring of your solution's integrity is crucial. The two most common analytical techniques for this are:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate this compound from its degradation products, allowing for quantification of the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.
Experimental Protocols
Protocol for Preparing a Stabilized Aqueous Working Solution of this compound
Materials:
-
This compound
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Sodium phosphate (B84403) monobasic
-
Sodium phosphate dibasic
-
Nuclease-free water
-
Sterile, amber vials
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Buffer Preparation:
-
Prepare a 100 mM sodium phosphate buffer solution.
-
Adjust the pH of the buffer to 7.4 using appropriate volumes of sodium phosphate monobasic and dibasic solutions.
-
Filter the buffer through a 0.22 µm filter.
-
Degas the buffer by sparging with an inert gas for at least 15 minutes.
-
-
Stock Solution Preparation (in aprotic solvent):
-
Under an inert atmosphere, accurately weigh the desired amount of this compound.
-
Dissolve the solid in anhydrous acetonitrile to a final concentration of 100 mM.
-
Store this stock solution at -80°C.
-
-
Aqueous Working Solution Preparation:
-
On the day of the experiment, thaw the aprotic stock solution on ice.
-
Dilute the stock solution to the final desired concentration using the pre-chilled, degassed 100 mM sodium phosphate buffer (pH 7.4).
-
Keep the aqueous working solution on ice and use it as promptly as possible.
-
HPLC Method for Stability Analysis of this compound
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 245 nm Injection Volume: 10 µL Column Temperature: 25°C
Sample Preparation:
-
Dilute the this compound solution to be analyzed with the initial mobile phase composition (95% A, 5% B) to an appropriate concentration for UV detection.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A flowchart outlining the steps to troubleshoot inconsistent experimental results potentially caused by this compound instability.
Potential Degradation Pathway of a Dialdehyde
Caption: A diagram illustrating common degradation pathways for dialdehydes in aqueous solutions.
Technical Support Center: Mesoxalaldehyde Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of mesoxalaldehyde for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
This compound, a highly reactive α-keto-dialdehyde, is a polar and thermally labile compound. Direct injection into a GC-MS system would lead to poor chromatographic peak shape, thermal degradation, and low sensitivity. Derivatization is essential to convert this compound into a more volatile and thermally stable derivative, making it amenable to GC-MS analysis.[1][2]
Q2: What are the most common derivatization methods for this compound?
The two most prevalent and effective derivatization methods for this compound and other dicarbonyl compounds are:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization: This method targets the carbonyl groups to form stable oxime derivatives.[3][4][5]
-
Methoximation followed by Silylation: This is a two-step process where the carbonyl groups are first protected by methoximation, followed by the silylation of any hydroxyl groups to increase volatility.[6][7][8]
Q3: How should I store my this compound samples and standards before derivatization?
Due to its high reactivity, aqueous solutions of this compound can be unstable. It is recommended to prepare fresh solutions when possible. For short-term storage, refrigeration at 2-8°C is advisable. For longer-term storage, freezing at -20°C or below is recommended to minimize degradation. It is crucial to prevent repeated freeze-thaw cycles.
Q4: What are the key considerations for achieving successful derivatization?
The success of your derivatization reaction hinges on several critical factors:
-
Anhydrous Conditions: The presence of water can significantly interfere with both PFBHA and silylation reactions, leading to incomplete derivatization and the formation of byproducts.[7] Ensure all glassware is thoroughly dried and use anhydrous solvents. Lyophilization (freeze-drying) of aqueous samples is a highly recommended step.[7]
-
Reagent Purity and Stoichiometry: Use high-purity derivatization reagents. An excess of the derivatizing agent is typically used to drive the reaction to completion.
-
Reaction Time and Temperature: Adherence to optimized reaction times and temperatures is crucial for achieving complete derivatization without degrading the analyte or its derivatives.
-
Sample Matrix: The presence of other reactive compounds in your sample matrix can compete for the derivatizing reagent, potentially leading to lower yields for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound for GC-MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product Peak | 1. Presence of Water: Moisture in the sample or reagents can inhibit the derivatization reaction.[7]2. Incomplete Reaction: Insufficient reaction time, temperature, or amount of derivatizing reagent.3. Degradation of this compound: The analyte may have degraded prior to derivatization due to improper storage or handling.4. Incorrect Reagent Preparation: The derivatizing reagent may have been prepared incorrectly or has degraded. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Lyophilize aqueous samples to dryness before adding reagents.[7]2. Optimize reaction conditions. Increase reaction time or temperature according to the protocol. Ensure a sufficient molar excess of the derivatizing reagent is used.3. Prepare fresh standards and process samples promptly. Store samples and standards at appropriate low temperatures.4. Prepare fresh derivatization reagents according to the protocol. |
| Multiple or Broad Peaks for the Derivative | 1. Formation of Isomers: PFBHA derivatization of dicarbonyls can result in the formation of geometric (E/Z) isomers, leading to multiple chromatographic peaks.[3]2. Incomplete Derivatization: Partial derivatization of the two carbonyl groups in this compound will result in multiple products.3. Tautomerization: In the case of methoximation, incomplete reaction can lead to multiple silylated derivatives due to tautomerization.[7]4. Poor Chromatographic Conditions: Sub-optimal GC column or temperature program. | 1. This is an inherent characteristic of the derivatization. Ensure your GC method can resolve the isomers for accurate quantification. Summing the peak areas of the isomers may be necessary.2. Re-optimize the derivatization conditions (time, temperature, reagent concentration) to ensure complete reaction of both carbonyl groups.3. Ensure the methoximation step is complete before proceeding to silylation.[7]4. Optimize the GC temperature program and consider using a different column phase for better peak separation.[5] |
| Presence of Extraneous Peaks in the Chromatogram | 1. Reagent Artifacts: Excess derivatizing reagent or byproducts of the reaction can appear as peaks in the chromatogram.2. Contamination: Contamination from solvents, glassware, or the sample matrix.3. Septum Bleed: Degradation of the GC inlet septum can introduce interfering peaks. | 1. Analyze a reagent blank (all reagents without the analyte) to identify reagent-related peaks. A sample cleanup step after derivatization may be necessary.2. Use high-purity solvents and thoroughly clean all glassware. Analyze a method blank to check for contamination.3. Use high-quality, low-bleed septa and replace them regularly. |
| Poor Reproducibility | 1. Inconsistent Sample Handling: Variations in sample preparation, including extraction and drying steps.2. Inaccurate Pipetting: Inconsistent volumes of reagents or standards.3. Fluctuations in Reaction Conditions: Variations in temperature or reaction time between samples.4. Instability of Derivatives: Derivatives may degrade over time if not analyzed promptly or stored correctly. | 1. Standardize the entire sample preparation workflow. The use of an internal standard is highly recommended to correct for variations.2. Use calibrated pipettes and ensure proper pipetting technique.3. Use a reliable heating block or incubator to maintain consistent temperatures. Ensure precise timing of the reaction steps.4. Analyze samples as soon as possible after derivatization. If storage is necessary, evaluate the stability of the derivatives under specific conditions (e.g., -20°C in an appropriate solvent). |
Experimental Protocols
Protocol 1: PFBHA Derivatization
This protocol is adapted from methods for the analysis of dicarbonyl compounds.[3][9]
1. Sample Preparation:
-
For aqueous samples, lyophilize an appropriate volume to complete dryness in a reaction vial.
2. Derivatization:
-
Prepare a fresh solution of PFBHA hydrochloride at a concentration of 10 mg/mL in high-purity water.
-
Add 100 µL of the PFBHA solution to the dried sample residue.
-
Adjust the pH to approximately 3-4 with a small volume of dilute HCl.
-
Vortex the vial briefly to ensure the residue is dissolved.
-
Heat the reaction vial at 60-70°C for 1 hour.
3. Extraction:
-
Cool the vial to room temperature.
-
Add 200 µL of a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane).
-
Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivatives.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer to a GC vial for analysis.
4. GC-MS Parameters (Typical):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the this compound-PFBHA derivative.
Protocol 2: Methoximation and Silylation
This protocol is based on established methods for the analysis of carbonyl-containing metabolites.[6][8][10]
1. Sample Preparation:
-
Lyophilize aqueous samples to complete dryness in a reaction vial.
2. Methoximation:
-
Prepare a solution of methoxyamine hydrochloride at 20-40 mg/mL in anhydrous pyridine.[10]
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Vortex to dissolve the residue.
-
Incubate at 30-60°C for 90 minutes.[6]
3. Silylation:
-
Cool the vial to room temperature.
-
Add 80-100 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex briefly.
-
Incubate at 37-60°C for 30-60 minutes.[6]
4. GC-MS Parameters (Typical):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 5°C/min to 300°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan or SIM for target ions of the methoximated-silylated this compound derivative.
Quantitative Data Summary
The following tables provide representative quantitative data for the derivatization of dicarbonyl compounds, which can be used as a benchmark for this compound analysis.
Table 1: PFBHA Derivatization Performance for Dicarbonyls
| Parameter | Glyoxal | Methylglyoxal | Reference |
| Derivatization Efficiency | - | Up to 95% | [11] |
| Limit of Detection (LOD) | 13 ng/L (in urine) | 16 ng/L (in urine) | [10] |
| Limit of Quantification (LOQ) | - | - | |
| Recovery | 88-103% (in urine) | 88-103% (in urine) | [10] |
Table 2: Methoximation/Silylation Performance for Carbonyl-Containing Metabolites
| Parameter | Representative Value | Reference |
| Reproducibility (RSD) | <15% for many metabolites | [1] |
| Limit of Detection (LOD) | Low µg/L to ng/L range | [12] |
| Linearity (R²) | >0.99 for most compounds | [12] |
Visualizations
Derivatization Workflows and Reaction Pathways
Caption: General experimental workflow for this compound derivatization.
Caption: PFBHA derivatization reaction pathway for this compound.
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. commons.und.edu [commons.und.edu]
- 5. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 6. palsystem.com [palsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. amt.copernicus.org [amt.copernicus.org]
- 12. MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mesoxalaldehyde-Mediated Cross-Linking
Welcome to the technical support center for Mesoxalaldehyde-mediated cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-mediated cross-linking?
A1: this compound is a tri-carbonyl compound that acts as a cross-linking agent by reacting with nucleophilic amino acid residues on proteins. The primary targets are the primary amino groups of lysine (B10760008) residues and the guanidinium (B1211019) group of arginine residues. The reaction proceeds through the formation of Schiff bases and subsequent reactions to form stable covalent cross-links. Due to the presence of three carbonyl groups, this compound has the potential to form complex cross-linked structures.
Q2: Which amino acids does this compound primarily react with?
A2: Based on the reactivity of similar aldehydes like formaldehyde (B43269) and glutaraldehyde, this compound is expected to react primarily with lysine and arginine residues.[1][2][3] Cysteine and the N-terminal α-amino group of a protein can also be potential reaction sites.
Q3: How can I optimize the yield of my cross-linking reaction?
A3: Optimizing the yield involves fine-tuning several reaction parameters. Key factors include the concentration of this compound, the concentration of the protein, pH, temperature, and incubation time. It is recommended to perform a series of small-scale optimization experiments to determine the ideal conditions for your specific system.
Q4: What are the common causes of low cross-linking yield?
A4: Low yield can be attributed to several factors:
-
Suboptimal Reagent Concentration: Both too low and too high concentrations of this compound can lead to poor yields.
-
Incorrect pH: The pH of the reaction buffer significantly influences the reactivity of both the amino acid side chains and the cross-linker.[4][5]
-
Inappropriate Temperature and Incubation Time: Cross-linking is a time and temperature-dependent reaction.[6]
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with this compound.
-
Protein Conformation: The accessibility of reactive residues on the protein surface is crucial for efficient cross-linking.
Q5: Are there any known side reactions or artifacts associated with this compound cross-linking?
A5: While specific data for this compound is limited, aldehydes, in general, can participate in side reactions. These may include the formation of intra-molecular cross-links, modification of amino acids without forming a cross-link, and polymerization of the cross-linking agent. It is crucial to analyze the results carefully to distinguish between desired cross-linked products and potential artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Cross-Linking | This compound concentration is too low. | Incrementally increase the molar excess of this compound to the protein. Start with a range of 10-fold to 100-fold molar excess. |
| Reaction pH is not optimal. | The reactivity of lysine's ε-amino group is pH-dependent. Perform the reaction in a pH range of 7.0-8.5. Avoid buffers with primary amines (e.g., Tris). Phosphate or HEPES buffers are recommended. | |
| Incubation time is too short or temperature is too low. | Increase the incubation time (e.g., from 30 minutes to 2 hours) and/or the temperature (e.g., from 4°C to room temperature or 37°C).[6] | |
| Presence of competing nucleophiles in the buffer. | Ensure the buffer is free of primary amines (e.g., Tris, glycine). Use a buffer such as PBS or HEPES. | |
| Protein concentration is too low. | Increase the protein concentration to favor intermolecular cross-linking. | |
| Protein Precipitation/Aggregation | This compound concentration is too high. | Reduce the concentration of this compound. Excessive cross-linking can lead to the formation of large, insoluble aggregates. |
| pH is near the protein's isoelectric point (pI). | Adjust the buffer pH to be at least one unit away from the pI of the protein to ensure its solubility. | |
| Rapid addition of the cross-linker. | Add the this compound solution to the protein solution slowly while gently mixing. | |
| High Molecular Weight Smearing on Gel | Excessive cross-linking. | This indicates the formation of a heterogeneous mixture of large complexes. Reduce the this compound concentration and/or the incubation time. |
| Non-specific cross-linking. | Optimize reaction conditions to favor specific cross-linking. Consider a lower temperature to reduce the reaction rate and increase specificity. | |
| Difficulty Reproducing Results | Inconsistent reaction parameters. | Carefully control all reaction parameters, including concentrations, volumes, temperature, and incubation time. |
| Variability in reagent quality. | Use fresh, high-quality this compound for each experiment. Prepare stock solutions fresh and store them appropriately. |
Data Presentation
Table 1: Comparison of Reaction Parameters for Aldehyde Cross-Linkers
| Parameter | Formaldehyde | Glutaraldehyde | Glyoxal (B1671930) | This compound (Inferred) |
| Typical Concentration | 0.1 - 2% (v/v) | 0.05 - 1% (v/v) | 10 - 100 mM | 10 - 100 mM |
| pH Range | 7.0 - 8.0 | 7.0 - 8.0 | 7.0 - 8.5 | 7.0 - 8.5 |
| Temperature | 4°C to 37°C | 4°C to 37°C | Room Temperature | 4°C to 37°C |
| Incubation Time | 10 min - 2 hours | 15 min - 2 hours | 30 min - 4 hours | 30 min - 2 hours |
| Primary Targets | Lys, Arg, Cys, His, N-terminus[7] | Lys, N-terminus | Arg, Lys[1] | Lys, Arg |
Experimental Protocols
Protocol 1: General Procedure for this compound-Mediated Cross-Linking of Proteins
-
Protein Preparation:
-
Prepare the purified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer) at a pH between 7.0 and 8.5.
-
The protein concentration should be optimized for the specific application, typically in the range of 0.1 - 2 mg/mL.
-
-
Cross-Linking Reaction:
-
Prepare a fresh stock solution of this compound in the same reaction buffer.
-
Add the this compound solution to the protein solution to achieve the desired final molar excess (e.g., 20:1, 50:1, or 100:1 this compound:protein).
-
Incubate the reaction mixture for a defined period (e.g., 30, 60, or 120 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted this compound is quenched.
-
-
Analysis of Cross-Linked Products:
-
Analyze the reaction products using SDS-PAGE to observe the formation of higher molecular weight species.
-
Further characterization can be performed using techniques such as size-exclusion chromatography (SEC) or mass spectrometry.
-
Mandatory Visualization
Caption: Inferred reaction pathway for this compound-mediated protein cross-linking.
Caption: A logical workflow for troubleshooting low yield in cross-linking experiments.
References
- 1. Model studies on protein glycation: influence of cysteine on the reactivity of arginine and lysine residues toward glyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonistic reactions of arginine and lysine against formaldehyde and their relation to cell proliferation, apoptosis, folate cycle and photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cross-links, pressure and temperature on the thermal properties and glass transition behaviour of polybutadiene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Identification of formaldehyde-induced modifications in proteins: reactions with model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Mesoxalaldehyde in Biological Fluids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of mesoxalaldehyde from biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological fluids?
A1: The primary challenges in quantifying this compound in biological matrices such as plasma, serum, or urine are its high reactivity, low physiological concentrations, and the complexity of the biological matrix itself. The reactive nature of this compound, an α-dicarbonyl compound, means it can readily react with proteins and other biomolecules, making its accurate measurement difficult. Furthermore, the presence of numerous endogenous compounds in biological fluids can lead to significant matrix effects, such as ion suppression or enhancement, during mass spectrometry-based analysis.[1][2] This interference can compromise the accuracy, precision, and sensitivity of the assay.
Q2: Why is derivatization necessary for this compound quantification?
A2: Derivatization is a crucial step in the analysis of this compound and other small dicarbonyl compounds for several reasons. Firstly, it enhances the stability of these reactive analytes by converting them into more stable derivatives. Secondly, it improves their chromatographic properties, allowing for better separation from matrix components. Lastly, it increases the sensitivity of detection by mass spectrometry. A common derivatizing agent is o-phenylenediamine (B120857) (OPD), which reacts with α-dicarbonyls to form stable, easily ionizable quinoxaline (B1680401) derivatives.[3]
Q3: How can I minimize matrix effects in my assay?
A3: Minimizing matrix effects is critical for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[4][5][6]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve good separation between this compound derivatives and co-eluting matrix components is essential.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the signal.
Q4: What is a suitable internal standard for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C₃-mesoxalaldehyde). Since a commercially available SIL-IS for this compound may be difficult to source, researchers often use a SIL-IS of a structurally similar dicarbonyl compound, such as ¹³C₃-methylglyoxal or ¹³C₂-glyoxal, which are more readily available. It is crucial to validate that the chosen internal standard behaves similarly to the analyte during extraction and ionization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound Derivative | 1. Inefficient derivatization. 2. Degradation of the analyte. 3. Severe ion suppression. | 1. Optimize derivatization conditions (pH, temperature, reaction time). Ensure fresh derivatizing reagent is used. 2. Handle samples on ice and process them promptly. Consider adding an antioxidant during sample preparation. 3. Improve sample cleanup to remove interfering substances. Dilute the sample extract to reduce the concentration of matrix components. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Unstable derivatized product. 3. Inadequate compensation for matrix effects. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available. 2. Verify the stability of the derivatized sample under the storage and autosampler conditions.[3] 3. Use a stable isotope-labeled internal standard that closely mimics the analyte's behavior. |
| Poor Recovery | 1. Inefficient extraction from the biological matrix. 2. Analyte binding to proteins or other matrix components. | 1. Optimize the extraction solvent and procedure. For protein precipitation, test different organic solvents (e.g., acetonitrile (B52724), methanol).[4] 2. Ensure complete protein precipitation. Adjusting the pH of the sample may help to release protein-bound analyte. |
| Peak Tailing or Splitting in Chromatogram | 1. Poorly optimized chromatographic conditions. 2. Column contamination or degradation. | 1. Adjust the mobile phase composition, gradient, and flow rate. 2. Use a guard column and ensure proper sample cleanup to protect the analytical column. Flush or replace the column if necessary. |
Quantitative Data Summary
The following tables present representative data for recovery and matrix effects from studies on dicarbonyl compounds and other analytes in biological fluids. This data illustrates the importance of thorough method validation.
Table 1: Representative Analyte Recovery from Human Plasma
| Analyte | Extraction Method | Mean Recovery (%) | Reference |
| p-Phenylenediamine (B122844) | Liquid-Liquid Extraction | 51.94 | [3] |
| N-acetyl-p-phenylenediamine | Liquid-Liquid Extraction | 56.20 | [3] |
| N,N-diacetyl-p-phenylenediamine | Liquid-Liquid Extraction | 54.88 | [3] |
Note: Data for p-phenylenediamine and its metabolites are shown as representative examples of small molecule recovery from plasma.
Table 2: Matrix Effect Evaluation in Different Plasma Lots
| Analyte | Matrix Effect (%) | RSD (%) | Reference |
| Compound X (Hypothetical) | 95.8 | 3.2 | [7] |
| Compound Y (Hypothetical) | 102.4 | 4.5 | [7] |
Note: Matrix effect is calculated as (Peak area in matrix / Peak area in neat solution) x 100. Values close to 100% with low relative standard deviation (RSD) across different lots indicate minimal and consistent matrix effects.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a representative method adapted from procedures for similar dicarbonyl compounds.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard working solution (e.g., ¹³C₃-methylglyoxal).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4][6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization
-
To the supernatant, add 50 µL of o-phenylenediamine (OPD) solution (10 mg/mL in 0.1 M HCl).
-
Incubate at 60°C for 2 hours to form the quinoxaline derivative.
-
Cool the sample to room temperature.
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the this compound-quinoxaline derivative from other components (e.g., 5% B to 95% B over 5 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the this compound-quinoxaline derivative and the internal standard.
4. Method Validation The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.[8][9]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Dicarbonyl stress and AGE-RAGE signaling pathway activation.
References
- 1. bevital.no [bevital.no]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aphl.org [aphl.org]
Technical Support Center: Synthesis of Mesoxalaldehyde Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of mesoxalaldehyde analogs. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound analogs.
Problem 1: Low or No Yield of the Desired this compound Analog
| Possible Cause | Suggested Solution | Experimental Protocol |
| Incomplete Oxidation of the Starting Alcohol | - Use a milder, more selective oxidizing agent such as Dess-Martin periodinane (DMP).[1] - Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). | Dess-Martin Oxidation Protocol: 1. Dissolve the starting diol or protected alcohol in dichloromethane (B109758) (DCM) at room temperature. 2. Add 1.1 to 1.5 equivalents of Dess-Martin periodinane. 3. Stir the reaction for 0.5 to 2 hours, monitoring by TLC.[1] 4. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. 5. Extract the product with an organic solvent, dry, and concentrate under reduced pressure. |
| Degradation of the Product | - this compound and its analogs are prone to hydration and polymerization. It is crucial to work under anhydrous conditions and at low temperatures. - Consider synthesizing the more stable hydrate (B1144303) form and using it in subsequent steps.[2] | General Handling Precautions: - Use oven-dried glassware and anhydrous solvents. - Perform reactions under an inert atmosphere (e.g., argon or nitrogen). - Maintain low temperatures (-78 °C to 0 °C) during the reaction and work-up. |
| Side Reactions | - Protect reactive functional groups, such as other aldehydes or ketones in the starting material, using an appropriate protecting group strategy.[3][4] Acetals are common protecting groups for aldehydes.[5] | Acetal Protection: 1. Dissolve the aldehyde-containing starting material in a suitable solvent (e.g., toluene). 2. Add an excess of a diol (e.g., ethylene (B1197577) glycol) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). 3. Heat the reaction mixture with a Dean-Stark apparatus to remove water. 4. Monitor the reaction by TLC until the starting material is consumed. 5. Neutralize the acid, and purify the protected product. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution | Experimental Protocol |
| Product Instability on Silica (B1680970) Gel | - this compound analogs can be sensitive to the acidic nature of silica gel, leading to decomposition. - Use a neutral or deactivated stationary phase, such as deactivated silica gel or alumina, for column chromatography. | Deactivation of Silica Gel: 1. Prepare a slurry of silica gel in a suitable solvent. 2. Add a small amount of a base, such as triethylamine (B128534) (1-2% v/v), to the slurry. 3. Pack the column with the deactivated silica gel slurry. |
| Co-elution with Byproducts | - If the product is a hydrate, it may have different polarity and chromatographic behavior than the anhydrous form. - Consider derivatization to a more stable and easily purifiable compound.[6] | Purification via Derivatization (Example): - Specific derivatization will depend on the analog's structure. A common strategy for diols is the formation of a stable acetonide. |
| Product is Highly Polar and Water-Soluble | - Utilize reverse-phase chromatography (RP-HPLC) for purification.[6] | General RP-HPLC Conditions: - Column: C18 stationary phase. - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid. |
Frequently Asked Questions (FAQs)
Q1: My this compound analog appears to be unstable and decomposes upon storage. How can I improve its stability?
A1: this compound and its analogs are inherently reactive due to the presence of multiple carbonyl groups.[7][8] Their stability can be a significant challenge. Consider the following:
-
Storage as a Hydrate: In many cases, the hydrate form is more stable and easier to handle than the anhydrous aldehyde. The synthesis may naturally yield the hydrate, or it can be intentionally formed by exposure to water.[2]
-
Low-Temperature Storage: Store the compound at low temperatures (e.g., -20 °C or -80 °C) under an inert atmosphere.
-
Use of Anhydrous Solvents: When using the compound in subsequent reactions, ensure all solvents and reagents are rigorously dried to prevent unwanted hydration or side reactions.
Q2: I am observing multiple spots on my TLC plate even after purification. What could be the reason?
A2: This is a common issue when working with this compound analogs. The multiple spots could be due to:
-
Equilibrium between the Aldehyde and its Hydrate: The anhydrous aldehyde and its hydrate will have different polarities and thus different Rf values on a TLC plate.
-
Polymerization: These compounds can polymerize, leading to a mixture of oligomers.
-
Decomposition: The compound might be decomposing on the TLC plate itself, especially if the silica gel is acidic. To mitigate this, you can run the TLC with a mobile phase containing a small amount of a neutralizer like triethylamine.
Q3: What are the best analytical techniques to characterize my this compound analog?
A3: Due to their reactive nature, a combination of analytical techniques is often necessary for proper characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential. The hydrate form will show characteristic signals for the gem-diol protons and carbon. Quantitative NMR (qNMR) can also be useful.[6]
-
Mass Spectrometry (MS): Provides information about the molecular weight. Electrospray ionization (ESI) is often a suitable technique.
-
Infrared (IR) Spectroscopy: Will show characteristic C=O stretching frequencies for the aldehyde and ketone groups.
-
Gas Chromatography (GC): For more volatile and thermally stable analogs, direct injection GC can be a good method to avoid issues with aqueous mobile phases used in HPLC.[6]
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the synthesis of this compound analogs.
Caption: General experimental workflow for the synthesis and purification of this compound analogs.
Caption: Troubleshooting guide for low product yield in this compound analog synthesis.
Caption: Example of a signaling pathway diagram where a this compound analog acts as an inhibitor.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 2-Oxopropanedial | C3H2O3 | CID 10339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reducing background interference in Mesoxalaldehyde assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background interference in Mesoxalaldehyde (MDA) assays.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for measuring this compound (MDA)?
A1: The most common method for measuring MDA is the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay is based on the reaction of MDA with thiobarbiturates, which forms a colored product that can be measured spectrophotometrically.[1][2][3]
Q2: What are the main sources of background interference in the TBARS assay?
A2: The main sources of interference in the TBARS assay include:
-
Other aldehydes: The assay is not entirely specific to MDA and can react with other aldehydes present in the sample.[4]
-
Sugars: Sugars can react with thiobarbituric acid (TBA) and produce a colored product that absorbs at a similar wavelength to the MDA-TBA adduct.[4][5]
-
Anthocyanins: These pigments, found in plant tissues, can also interfere with the absorbance reading.[6][7]
-
Hemolysis: The release of hemoglobin from red blood cells can interfere with the assay.
-
Lipemia: High levels of lipids in the sample can cause turbidity and affect absorbance readings.
Q3: How can I reduce background interference in my TBARS assay?
A3: Several methods can be employed to reduce background interference:
-
Spectrophotometric Correction: This involves measuring the absorbance at multiple wavelengths to subtract the contribution of interfering substances.
-
Use of More Specific Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer higher specificity for MDA and are less prone to interference.[1][8][9][10][11]
-
Sample Preparation: Proper sample preparation, such as protein precipitation and extraction, can help remove some interfering substances.
Q4: When should I consider using HPLC or GC-MS instead of the TBARS assay?
A4: HPLC or GC-MS should be considered when:
-
High specificity and accuracy are critical for your research.
-
You are working with complex biological matrices known to contain high levels of interfering substances.
-
The TBARS assay yields results that are inconsistent or show high background.
-
You need to confirm the results obtained from a TBARS assay.
Troubleshooting Guides
Issue 1: High Background Absorbance
| Possible Cause | Troubleshooting Step |
| Contamination of reagents or samples. | Ensure all glassware is thoroughly cleaned. Use high-purity water and reagents. Prepare fresh reagents before each experiment. |
| Presence of interfering substances (e.g., sugars, other aldehydes). | 1. Implement a spectrophotometric correction by measuring absorbance at 532 nm and 600 nm. The absorbance at 600 nm can be subtracted from the 532 nm reading to correct for non-specific turbidity. 2. For plant samples with anthocyanins, a modified correction formula may be needed. 3. Consider using a more specific method like HPLC or GC-MS if interference is significant.[6] |
| Insufficient protein precipitation. | Ensure complete protein precipitation by using an appropriate concentration of trichloroacetic acid (TCA) and adequate incubation time. Centrifuge at a sufficient speed and duration to obtain a clear supernatant. |
| Sample hemolysis or lipemia. | If possible, use fresh samples and avoid freeze-thaw cycles that can lead to hemolysis. For lipemic samples, a clarification step (e.g., centrifugation) might be necessary. |
Issue 2: Low or No Signal
| Possible Cause | Troubleshooting Step |
| Degradation of MDA standard. | Prepare fresh MDA standards for each assay. Store stock solutions appropriately, protected from light and at the recommended temperature. |
| Incorrect assay conditions. | Ensure the reaction is carried out at the optimal pH (acidic conditions) and temperature (typically 90-100°C) for the specified time.[12] |
| Low concentration of MDA in the sample. | Concentrate the sample if possible, or use a more sensitive detection method. |
| Improper wavelength reading. | Verify that the spectrophotometer is set to the correct wavelength for measuring the MDA-TBA adduct (typically 532 nm).[12] |
Data Presentation
Table 1: Comparison of MDA Measurement by Different Methods
This table illustrates the overestimation of MDA levels by the TBARS method compared to the more specific HPLC method in biological samples.
| Sample Type | Method | MDA Concentration | Reference |
| Human Serum | TBARS (Spectrophotometry) | 2.47 ± 0.18 µmol/L | [1] |
| Human Serum | HPLC | 1.85 ± 0.09 µmol/L | [1] |
| COPD Patient Serum (Exacerbation) | TBARS | 7.15 ± 1.21 nmol/mL | [8] |
| COPD Patient Serum (Exacerbation) | HPLC | 2.18 ± 0.64 nmol/mL | [8] |
| COPD Patient Serum (Stable) | TBARS | 5.22 ± 1.56 nmol/mL | [8] |
| COPD Patient Serum (Stable) | HPLC | 1.16 ± 0.45 nmol/mL | [8] |
| Control Serum | TBARS | 3.46 ± 0.57 nmol/mL | [8] |
| Control Serum | HPLC | 0.72 ± 0.20 nmol/mL | [8] |
Table 2: Impact of Interfering Substances on TBARS Assay
This table highlights the significant overestimation of MDA in the presence of interfering compounds in plant tissues.
| Sample Matrix | Correction for Interference | MDA Overestimation | Reference |
| Plant Tissues with Anthocyanins and other interfering compounds | None | Up to 96.5% | [7] |
Experimental Protocols
Protocol 1: Standard TBARS Assay (Spectrophotometric Method)
1. Reagent Preparation:
-
TBA Reagent: Prepare a 0.8% (w/v) solution of 2-thiobarbituric acid in 10% (v/v) acetic acid. Gentle heating may be required to dissolve the TBA.
-
Trichloroacetic Acid (TCA): Prepare a 20% (w/v) solution of TCA in distilled water.
-
MDA Standard: Prepare a stock solution of malondialdehyde (or a precursor like 1,1,3,3-tetramethoxypropane) of known concentration. Prepare a series of dilutions for the standard curve.
2. Sample Preparation:
-
Tissue Homogenate: Homogenize the tissue sample in a suitable buffer (e.g., phosphate (B84403) buffer) on ice.
-
Plasma/Serum: Collect blood with an appropriate anticoagulant for plasma or allow it to clot for serum. Centrifuge to separate the plasma or serum.
3. Assay Procedure:
-
To 0.5 mL of the sample or standard, add 1.0 mL of the TBA reagent.
-
Add 1.0 mL of 20% TCA.
-
Vortex the mixture thoroughly.
-
Incubate the mixture in a boiling water bath for 30-60 minutes.
-
Cool the tubes on ice to stop the reaction.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitate.
-
Transfer the clear supernatant to a cuvette.
-
Measure the absorbance at 532 nm using a spectrophotometer.
-
For background correction, also measure the absorbance at 600 nm and subtract it from the 532 nm reading.
-
Construct a standard curve using the absorbance values of the MDA standards and determine the MDA concentration in the samples.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for MDA
1. Derivatization (if required):
-
Some HPLC methods involve a derivatization step to enhance the detection of MDA. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).
2. HPLC System and Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of methanol (B129727) or acetonitrile (B52724) and water or buffer. The exact composition may need to be optimized.
-
Detector: A UV-Vis detector set at the appropriate wavelength for the MDA derivative (e.g., 310 nm for the DNPH adduct) or a fluorescence detector.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 20-50 µL.
3. Procedure:
-
Prepare samples and standards as in the TBARS assay, but after the reaction with TBA or another derivatizing agent, the mixture may need to be extracted with a solvent like n-butanol.
-
Inject the extracted sample or standard into the HPLC system.
-
Identify the MDA peak based on its retention time compared to the standard.
-
Quantify the MDA concentration by integrating the peak area and comparing it to the standard curve.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for MDA
1. Derivatization:
-
MDA is typically derivatized to a more volatile compound before GC-MS analysis. A common derivatizing agent is pentafluorobenzyl hydroxylamine (B1172632) (PFBHA).
2. GC-MS System and Conditions:
-
Column: A capillary column suitable for the separation of the derivatized MDA.
-
Carrier Gas: Helium is commonly used.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: An oven temperature program is used to separate the components of the sample.
-
Mass Spectrometer: Operated in either full scan mode to identify the compound or selected ion monitoring (SIM) mode for quantification.
3. Procedure:
-
Derivatize the sample and standards with PFBHA.
-
Extract the derivative with a suitable organic solvent (e.g., hexane).
-
Inject the extract into the GC-MS system.
-
Identify the MDA derivative peak by its retention time and mass spectrum.
-
Quantify the MDA concentration using an internal standard and a calibration curve.
Visualizations
Caption: Workflow of the TBARS assay for MDA measurement.
Caption: Signaling pathway of interference in the TBARS assay.
Caption: Logical workflow for troubleshooting high background.
References
- 1. researchgate.net [researchgate.net]
- 2. core.ac.uk [core.ac.uk]
- 3. wjpmr.com [wjpmr.com]
- 4. researchgate.net [researchgate.net]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. thescipub.com [thescipub.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. bohrium.com [bohrium.com]
- 10. Assay of aldehydes from lipid peroxidation: gas chromatography-mass spectrometry compared to thiobarbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Protein Cross-Linking: Glutaraldehyde vs. the Elusive Mesoxalaldehyde
For decades, glutaraldehyde (B144438) has been a cornerstone for researchers in protein cross-linking, offering a robust method to study protein-protein interactions, stabilize protein complexes, and prepare samples for analysis. While the search for alternative and potentially superior cross-linking agents is ongoing, a direct comparative analysis with a seemingly logical candidate, mesoxalaldehyde, reveals a significant gap in the scientific literature. This guide provides a comprehensive overview of glutaraldehyde as a protein cross-linking agent, supported by experimental data and protocols, while also highlighting the current lack of available information on this compound for the same application.
Glutaraldehyde: The Established Standard
Glutaraldehyde, a five-carbon dialdehyde, is a widely utilized homobifunctional cross-linker. Its reactivity is primarily directed towards the primary amine groups of lysine (B10760008) residues and the N-terminus of proteins, forming stable covalent bonds.
Mechanism of Action
The cross-linking mechanism of glutaraldehyde is complex and not entirely elucidated. In aqueous solutions, glutaraldehyde exists in equilibrium with various forms, including monomers, hydrates, and polymers. The reaction with proteins is thought to proceed through the formation of Schiff bases with the ε-amino groups of lysine residues. Further reactions, including aldol (B89426) condensation of the dialdehyde, can lead to the formation of polymeric cross-links of varying lengths. This heterogeneity in the cross-linking reaction can be both an advantage, allowing for the capture of a range of interactions, and a disadvantage, leading to a less defined cross-linked product. Research has also indicated that glutaraldehyde can react with other amino acid residues, such as arginine, though with lower efficiency than with lysine.
Performance and Stability
Glutaraldehyde is known for its high cross-linking efficiency and the formation of stable, irreversible cross-links. The resulting cross-linked proteins are often resistant to harsh conditions, including denaturation and enzymatic degradation, making them suitable for a variety of downstream applications. The stability of glutaraldehyde-cross-linked products has been demonstrated to be significant, with studies showing their resistance to in vitro metabolism by serum endonucleases[1].
However, a notable drawback of glutaraldehyde is its cytotoxicity. Residual, unreacted glutaraldehyde can be toxic to cells, which is a critical consideration in applications involving live cells or in the development of bioprosthetic materials.
This compound: The Undocumented Contender
This compound, a three-carbon tricarbonyl compound, presents an intriguing theoretical alternative to glutaraldehyde. Its structure suggests the potential for even higher reactivity and the formation of more complex cross-linked structures. However, a thorough review of the scientific literature reveals a stark absence of studies evaluating its efficacy as a protein cross-linking agent.
There is currently no readily available experimental data on:
-
The efficiency of this compound in cross-linking proteins.
-
The specificity of its reaction with different amino acid residues.
-
The stability of the cross-links formed by this compound.
-
Detailed experimental protocols for its use in protein cross-linking.
-
Its cytotoxic profile in comparison to glutaraldehyde.
The lack of this fundamental information makes a direct and objective comparison with glutaraldehyde impossible at this time. While its chemical structure is known (C₃H₂O₃, molecular weight: 86.05 g/mol ), its practical application in the field of protein chemistry remains unexplored in published research.
Quantitative Data: A One-Sided Story
Due to the absence of data for this compound, a quantitative comparison is not feasible. The following table summarizes key properties of glutaraldehyde based on available literature.
| Property | Glutaraldehyde | This compound |
| Molecular Formula | C₅H₈O₂ | C₃H₂O₃ |
| Molecular Weight | 100.12 g/mol | 86.05 g/mol |
| Reactive Groups | Two aldehyde groups | Three carbonyl groups |
| Primary Target Residues | Lysine, Arginine | Not documented |
| Cross-link Stability | High, irreversible | Not documented |
| Cytotoxicity | Known to be cytotoxic | Not documented |
Experimental Protocols: Glutaraldehyde Cross-Linking
The following is a general protocol for protein cross-linking using glutaraldehyde, which can be optimized for specific applications.
General Glutaraldehyde Cross-Linking Protocol
Materials:
-
Purified protein sample in a suitable buffer (e.g., phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-8.0). Avoid amine-containing buffers like Tris.
-
Glutaraldehyde solution (e.g., 25% aqueous solution).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
Procedure:
-
Sample Preparation: Prepare the protein solution to the desired concentration in the appropriate buffer.
-
Cross-linking Reaction: Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.05% to 2% (v/v). The optimal concentration and incubation time will vary depending on the protein and the desired degree of cross-linking.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 15-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of about 100-200 mM. The quenching agent will react with any excess glutaraldehyde.
-
Analysis: The cross-linked protein can then be analyzed by various techniques such as SDS-PAGE, mass spectrometry, or electron microscopy.
Visualizing the Workflow
The following diagrams illustrate the general workflow for protein cross-linking and a simplified representation of the glutaraldehyde reaction.
Caption: General workflow for protein cross-linking experiments.
Caption: Simplified glutaraldehyde cross-linking reaction.
Conclusion
Glutaraldehyde remains a powerful and widely used tool for protein cross-linking, with a wealth of supporting literature and established protocols. Its high efficiency and the stability of the resulting cross-links make it a valuable reagent for a multitude of applications in biochemistry and molecular biology. However, its cytotoxicity necessitates careful handling and consideration, particularly in cellular studies.
The potential of this compound as a protein cross-linking agent is, at present, purely theoretical. The absence of any published experimental data precludes a meaningful comparison with glutaraldehyde. Future research is needed to explore the reactivity, efficiency, and safety of this compound to determine if it can offer any advantages over the current gold standard. Until such data becomes available, glutaraldehyde will continue to be the cross-linker of choice for many researchers, despite its known limitations.
References
Mesoxalaldehyde vs. Glyoxal: A Comparative Guide to Their Roles in AGE Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars and other carbonyl compounds with proteins, lipids, and nucleic acids. The formation and accumulation of AGEs are implicated in the pathogenesis of numerous age-related chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Dicarbonyl compounds are highly reactive intermediates in AGE formation. This guide provides a comparative analysis of two such dicarbonyls: mesoxalaldehyde (also known as tartronaldehyde) and glyoxal (B1671930), in the context of AGE formation studies. While glyoxal is a well-characterized precursor of several major AGEs, research specifically detailing the role of this compound is less extensive. This guide summarizes the known reactivity and biological effects of glyoxal and draws inferences on the expected behavior of this compound based on dicarbonyl chemistry.
Chemical Reactivity and AGE Formation
Both this compound and glyoxal are α-dicarbonyl compounds, making them highly reactive towards the nucleophilic side chains of amino acid residues in proteins, particularly the ε-amino group of lysine (B10760008) and the guanidino group of arginine.
Glyoxal is a potent precursor to several well-characterized AGEs. Its reaction with lysine residues can lead to the formation of Nε-(carboxymethyl)lysine (CML), a major non-fluorescent AGE.[1] The reaction of glyoxal with two lysine residues can form a crosslink known as glyoxal-lysine dimer (GOLD).[2] Furthermore, glyoxal reacts with arginine residues to form glyoxal-derived hydroimidazolone (G-H1).[3] Studies suggest that in the absence of other reactive species like cysteine, arginine is the primary target for glyoxal modification.[4]
This compound , being a dicarbonyl, is expected to react with lysine and arginine residues in a similar manner to glyoxal. However, specific AGEs derived from this compound have not been as extensively characterized in the scientific literature. Based on its structure, it is plausible that it forms analogous adducts, although the kinetics and prevalence of these reactions may differ.
Diagram of AGE Formation Pathways
Caption: AGE formation from glyoxal and hypothetical pathways for this compound.
Quantitative Comparison of AGE Formation
Direct quantitative experimental data comparing the reactivity and AGE yield of this compound and glyoxal is scarce. The following table summarizes the known information for glyoxal.
| Dicarbonyl | Target Amino Acid | Major AGEs Formed | Quantitative Data Availability |
| Glyoxal | Lysine, Arginine | Nε-(carboxymethyl)lysine (CML), Glyoxal-lysine dimer (GOLD), Glyoxal-derived hydroimidazolone (G-H1)[1][2][3] | Extensive quantitative data is available in the literature, though reaction kinetics are highly dependent on experimental conditions. |
| This compound | Lysine, Arginine (presumed) | Not well-characterized | Limited to no direct quantitative data is currently available. |
Cellular Effects and Signaling Pathways
AGEs exert their pathological effects in part by interacting with cell surface receptors, the most prominent being the Receptor for Advanced Glycation End products (RAGE).[5] The binding of AGEs to RAGE activates a cascade of intracellular signaling pathways, leading to oxidative stress and a pro-inflammatory state.
Glyoxal-derived AGEs have been shown to activate RAGE, leading to the upregulation of transcription factors such as NF-κB and subsequent expression of pro-inflammatory cytokines.[5] This signaling cascade often involves the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK.[6] The resulting increase in intracellular Reactive Oxygen Species (ROS) contributes to cellular damage and dysfunction.[6]
While no direct studies on the cellular effects of This compound-derived AGEs are readily available, it is reasonable to hypothesize that they would also interact with RAGE and trigger similar pro-inflammatory and pro-oxidative stress pathways due to their nature as AGEs.
Diagram of RAGE Signaling Pathway
Caption: Simplified RAGE signaling pathway activated by glyoxal-derived AGEs.
Experimental Protocols
In Vitro Glycation of Bovine Serum Albumin (BSA) with Dicarbonyls
This protocol describes a general method for the in vitro formation of AGEs using a model protein, BSA, and a dicarbonyl compound (glyoxal or this compound).[6]
Materials:
-
Bovine Serum Albumin (BSA)
-
Glyoxal or this compound solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (3 kDa molecular weight cut-off)
-
Sterile, sealed glass vials
Procedure:
-
Prepare a solution of BSA at a concentration of 5 mg/mL in 50 mM PBS (pH 7.4).
-
Add the dicarbonyl compound (glyoxal or this compound) to the BSA solution to a final concentration of 1 mM or 10 mM.
-
Incubate the mixture in sealed glass vials at 95°C for a specified time (e.g., 2, 4, 8, or 24 hours) to simulate thermal processing, or at 37°C for several days to weeks for physiological conditions.
-
After incubation, cool the samples to room temperature.
-
To remove unreacted dicarbonyls, dialyze the samples against PBS at 4°C for 24 hours with several changes of buffer.
-
The resulting AGE-modified BSA can be lyophilized and stored at -20°C for future analysis.
Diagram of Experimental Workflow
Caption: General workflow for in vitro AGE formation and analysis.
Quantification of CML and CEL by UPLC-MS/MS
This protocol provides a general outline for the sensitive and specific quantification of CML and Nε-(carboxyethyl)lysine (CEL) in protein hydrolysates using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][7]
Sample Preparation:
-
Protein Hydrolysis: The AGE-modified protein sample (e.g., AGE-BSA) is subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the modified amino acids.
-
Solid-Phase Extraction (SPE): The hydrolysate is cleaned up and concentrated using a suitable SPE cartridge to remove interfering substances.
-
Reconstitution: The dried eluate from the SPE is reconstituted in a mobile phase-compatible solvent.
UPLC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase UPLC column. A gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is used to separate CML and CEL from other amino acids.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for CML, CEL, and their stable isotope-labeled internal standards.
-
Quantification: The concentration of CML and CEL in the sample is determined by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared with known concentrations of CML and CEL standards.
Conclusion
Glyoxal is a well-established precursor of clinically relevant AGEs, and its role in inducing cellular dysfunction through RAGE-mediated signaling is extensively documented. This compound, as a structurally similar dicarbonyl, is likely to participate in AGE formation through analogous chemical reactions. However, a significant knowledge gap exists regarding the specific AGEs derived from this compound, their quantitative formation, and their precise biological consequences. Further research is warranted to fully elucidate the role of this compound in the complex landscape of AGE formation and its contribution to the pathology of age-related diseases. Such studies will be crucial for the development of targeted therapeutic strategies to mitigate the detrimental effects of AGEs.
References
- 1. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protective Effects of Phenolic Acids on Protein Glycation of BSA Supported by In Vitro and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method validation for analysis of advanced glycation end products in mouse muscle tissue using liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. Digestibility of Bovine Serum Albumin and Peptidomics of the Digests: Effect of Glycation Derived from α-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mesoxalaldehyde Detection: A Comparative Guide to GC-MS and HPLC Methods
For researchers, scientists, and drug development professionals engaged in the analysis of reactive carbonyl species, this guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the detection of mesoxalaldehyde. This document outlines detailed experimental protocols, presents a comparative analysis of the performance of each technique, and includes visual workflows to aid in methodological decisions.
This compound, a highly reactive α-dicarbonyl compound, plays a significant role in various biological processes and is a key marker in drug development and disease pathology. Its accurate detection and quantification are crucial. Both GC-MS and HPLC are powerful analytical techniques that can be employed for this purpose, each with its own set of advantages and limitations. This guide explores the methodologies for each, providing a framework for cross-validation.
Comparative Performance of GC-MS and HPLC for Aldehyde Analysis
While direct cross-validation studies for this compound are not extensively documented, a comparison of the general performance characteristics for aldehyde and dicarbonyl analysis using GC-MS and HPLC can be extrapolated from existing literature.
| Feature | GC-MS | HPLC |
| Principle | Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.[1] | Separation of soluble compounds based on their interaction with a stationary phase, with detection typically by UV-Vis or fluorescence.[1] |
| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization.[1] | Suitable for a wide range of compounds, including non-volatile and thermally unstable substances.[2] |
| Derivatization | Often necessary to improve volatility and thermal stability. Common reagents for dicarbonyls include o-phenylenediamine (B120857) and PFBHA.[3][4] | Frequently used to enhance detection. Common reagents for aldehydes include DNPH and o-phenylenediamine.[1][5] |
| Selectivity | High, especially with mass spectrometric detection, which provides structural information for confident peak identification.[6] | Can be high, depending on the detector and chromatographic conditions. UV detection is selective for compounds with chromophores.[7] |
| Sensitivity | Generally high, with the ability to detect trace levels of analytes. | High sensitivity can be achieved, particularly with fluorescence detection.[8] |
| Quantitative Analysis | Can be used for quantification, but HPLC is often considered superior for this purpose for dicarbonyls.[9] | Considered a superior method for the quantification of dicarbonyl derivatives.[9] |
| Confirmation of Identity | Excellent for confirming the identity of analytes through mass spectral data.[6][9] | Identity is primarily based on retention time, which is less definitive than a mass spectrum. |
Experimental Protocols
Accurate detection of this compound by either GC-MS or HPLC necessitates a derivatization step to convert the reactive and polar analyte into a more stable and detectable form.
GC-MS Methodology
For the analysis of α-dicarbonyl compounds like this compound by GC-MS, derivatization to form a more volatile and thermally stable product is crucial. A common and effective method involves the formation of quinoxalines.
Derivatization with o-Phenylenediamine:
-
Sample Preparation: Prepare the sample containing this compound in an aqueous solution.
-
Reaction: Add a solution of o-phenylenediamine to the sample. The reaction is typically carried out at a controlled pH (e.g., pH 8) and temperature (e.g., 60°C) for a specific duration (e.g., 3 hours) to ensure complete derivatization.[3]
-
Extraction: The resulting quinoxaline (B1680401) derivative is then extracted from the aqueous matrix using an organic solvent such as dichloromethane.[3]
-
GC-MS Analysis:
-
Column: A suitable capillary column, such as a BP21 (50m x 0.32mm x 0.25 µm), is used for separation.[3]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Program: A temperature gradient is employed, for example, starting at 60°C and ramping up to 220°C.[3]
-
Injection: The extracted sample is injected into the GC system.
-
Detection: Mass spectrometry is used for detection, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting the characteristic ions of the this compound-quinoxaline derivative.[3]
-
HPLC Methodology
HPLC analysis of this compound also relies on derivatization to introduce a chromophore or fluorophore for sensitive detection. The most widely used method for aldehydes is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH):
-
Sample Collection: this compound can be collected from air samples by passing them through a cartridge coated with DNPH or derivatized in a liquid sample.
-
Reaction: The reaction between this compound and DNPH forms a stable 2,4-dinitrophenylhydrazone derivative.
-
Elution/Extraction: The derivative is eluted from the cartridge or extracted from the liquid sample using a solvent like acetonitrile (B52724).[5]
-
HPLC-UV Analysis:
-
Column: A reverse-phase column, such as a C18 column, is commonly used for the separation of the DNPH derivatives.
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase, often used in a gradient elution mode to separate different aldehyde-DNPH derivatives.[5]
-
Detection: A UV detector is used to monitor the eluent at a wavelength where the DNPH derivatives have strong absorbance, typically around 360 nm.[10]
-
Quantification: The concentration of the this compound-DNPH derivative is determined by comparing its peak area to a calibration curve prepared from standards.
-
Visualizing the Workflow and Cross-Validation
To better understand the analytical process and the concept of cross-validation, the following diagrams are provided.
Conclusion
Both GC-MS and HPLC are viable and powerful techniques for the detection and quantification of this compound, provided that appropriate derivatization strategies are employed. A study on α-dicarbonyl compounds in wine highlighted the complementary nature of these two techniques, with GC-MS being ideal for the unambiguous identification of the derivatized analytes and HPLC being superior for their quantification.[9]
For researchers developing methods for this compound analysis, a cross-validation approach is highly recommended. By analyzing the same samples using both GC-MS and HPLC, laboratories can gain a higher degree of confidence in their results. The GC-MS data can serve to confirm the identity of the peaks observed in the HPLC chromatogram, while the HPLC data can provide robust quantification. This integrated approach leverages the strengths of both techniques to ensure accurate and reliable measurement of this challenging analyte. Future studies should focus on a direct quantitative cross-validation of this compound detection to establish definitive performance metrics for both methods.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of a-dicarbonyl compounds of wine by GC after derivatization (Type-IV) | OIV [oiv.int]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. thz.usst.edu.cn [thz.usst.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to the Inter-Laboratory Validation of Mesoxalaldehyde Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Mesoxalaldehyde, a reactive dicarbonyl compound implicated in various biological processes, including the formation of advanced glycation end-products (AGEs). Given the limited number of direct inter-laboratory studies specifically for this compound, this document draws upon validated methods for analogous and frequently co-analyzed α-dicarbonyl compounds, such as methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO). The principles, protocols, and performance metrics discussed are directly applicable to the establishment of robust and reproducible this compound assays.
The accurate quantification of this compound is crucial for understanding its role in physiological and pathological states. Due to its inherent instability and high reactivity, direct measurement is challenging.[1] Consequently, most analytical methods rely on a derivatization step to form a stable, detectable product, followed by chromatographic separation and detection.[1][2] The most common approaches involve High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[3][4]
Comparative Performance of Quantification Methods
The performance of an analytical method is assessed through a rigorous validation process, evaluating parameters such as linearity, sensitivity (LOD/LOQ), accuracy, and precision.[5][6] The following table summarizes typical performance data for the quantification of α-dicarbonyl compounds using common derivatization agents and analytical platforms. These values provide a benchmark for what can be expected from a validated this compound quantification method.
| Method | Derivatization Reagent | Analyte | LOD | LOQ | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| HPLC-FLD | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | MGO | - | 24–258 nmol/L (in human plasma) | 2.55% | - | [3] |
| HPLC-FLD | 4-methoxy-o-phenylenediamine (4-MPD) | GO, MGO | - | - | < 5.0% | - | [3] |
| UHPLC-FLD | o-phenylenediamine (B120857) (OPD) | GO, MGO | 1.29 µg/L (GO), 0.44 µg/L (MGO) | - | - | - | [3] |
| HPLC-UV | o-phenylenediamine (OPD) | MGO | 51.41 µg/mL | 155.80 µg/mL | < 7.15% | - | [3] |
| HPLC-DAD | o-phenylenediamine (OPD) | MGO, GO, 3-DG | 0.0015–0.002 mg/kg | 0.005–0.008 mg/kg | - | 67.0–82.5% | [7][8] |
| UHPLC-DAD/MSMS | o-phenylenediamine (OPD) | GO, MGO, 3-DG | ≤ 2 µg/mL | ≤ 10 µg/mL | 0.4–14.2% | 86.4–112.7% | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; 3-DG: 3-deoxyglucosone.
Experimental Protocols
Detailed and standardized protocols are essential for ensuring reproducibility across different laboratories. Below are representative methodologies for the two most common analytical platforms.
Protocol 1: Quantification by HPLC with UV or Fluorescence Detection
This method is widely used due to its reliability and the accessibility of the required instrumentation.[3] Derivatization with reagents like o-phenylenediamine (OPD) yields a stable quinoxaline (B1680401) derivative that can be readily detected.
1. Sample Preparation (from Biological Matrix):
-
Homogenize tissue or plasma samples in a suitable buffer.
-
Perform protein precipitation by adding a deproteinizing agent (e.g., 10% perchloric acid or trichloroacetic acid).
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully collect the supernatant for the derivatization step.
2. Derivatization:
-
Mix the supernatant with a solution of the derivatizing agent (e.g., o-phenylenediamine in a phosphate (B84403) buffer, pH 6.5).
-
Incubate the reaction mixture in the dark at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 4 to 24 hours) to allow for the complete formation of the quinoxaline derivative.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
3. Chromatographic Analysis:
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, for example, with Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: Acetonitrile.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection:
-
UV Detection: Monitor the eluent at the maximum absorbance wavelength of the quinoxaline derivative (e.g., ~315 nm).
-
Fluorescence Detection: Use appropriate excitation and emission wavelengths (e.g., Ex: 335 nm, Em: 410 nm for certain derivatives).
-
Protocol 2: Quantification by LC-MS/MS
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices.[4][9]
1. Sample Preparation and Derivatization:
-
The sample preparation and derivatization steps are generally identical to those described in Protocol 1. Derivatization is still crucial to create a stable molecule with favorable chromatographic and ionization properties.[1]
2. LC-MS/MS Analysis:
-
LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is often preferred for faster analysis and better resolution, coupled to a tandem mass spectrometer.
-
Column: A C18 or a Phenyl-Hexyl column is commonly used.
-
Mobile Phase: Similar to the HPLC method, using MS-grade solvents and additives (e.g., 0.1% formic acid in water and acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is effective for quinoxaline derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (the molecular ion of the derivatized this compound) and one or more of its characteristic product ions. This highly selective detection mode minimizes interferences from the sample matrix.[10]
Visualizing Key Processes
Diagrams help clarify complex relationships and workflows, ensuring a standardized understanding of the procedures.
Caption: Formation of AGEs from this compound.
Caption: Experimental workflow for this compound quantification.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thz.usst.edu.cn [thz.usst.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uab.edu [uab.edu]
The Synthetic Edge: Unveiling the Advantages of Mesoxalaldehyde in Dicarbonyl Chemistry
For researchers and professionals in drug development and synthetic chemistry, the choice of a dicarbonyl compound can be a critical determinant of a synthesis pathway's success and the novelty of the resulting molecular architecture. While glyoxal (B1671930) and methylglyoxal (B44143) are common workhorses, mesoxalaldehyde, a unique tricarbonyl compound, presents distinct advantages, primarily through its unique reactivity to yield functionalized heterocyclic scaffolds that are otherwise challenging to access in a single step.
This guide provides an objective comparison of this compound with other common dicarbonyl compounds, supported by experimental data and detailed protocols, to highlight its superior utility in specific synthetic applications.
At a Glance: this compound vs. Common Dicarbonyls
The primary advantage of this compound lies in its central keto-carbonyl group, which imparts unique reactivity, particularly in condensation reactions for synthesizing heterocycles. Unlike simpler dicarbonyls, this compound offers a pathway to directly install a hydroxyl group onto the heterocyclic core, a valuable functional handle for further molecular elaboration in drug discovery.
The most illustrative example of this unique reactivity is the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry due to their diverse biological activities.[1] The standard synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[2][3]
As shown in the reaction diagram below, the choice of the dicarbonyl compound directly dictates the substitution pattern of the resulting quinoxaline ring.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different analytical standards for Mesoxalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the analysis of Mesoxalaldehyde. Due to a comprehensive search yielding no specific commercially available analytical standards for this compound at the time of this publication, this document will focus on comparing suitable analytical techniques based on established methods for similar short-chain and dicarbonyl compounds.
This compound, also known as 2-oxopropanedial, is a dicarbonyl compound with the molecular formula C₃H₂O₃ and a molecular weight of 86.05 g/mol .[1] Its high reactivity presents challenges for analysis and underscores the need for robust and validated analytical methods.
Data Presentation: Comparison of Analytical Techniques
Since no specific standards for this compound were identified, the following table compares common analytical techniques used for the analysis of other short-chain aldehydes and dicarbonyl compounds. These methods are adaptable for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, with detection via UV absorbance of derivatives. | Separation based on volatility and polarity, with detection by mass-to-charge ratio. |
| Sample Preparation | Derivatization (e.g., with 2,4-dinitrophenylhydrazine (B122626) - DNPH) is typically required to form a stable, UV-active product.[2][3][4] | Derivatization is often necessary to improve volatility and thermal stability.[5][6] |
| Instrumentation | HPLC system with a UV detector. | Gas chromatograph coupled to a mass spectrometer. |
| Advantages | - Good for non-volatile or thermally labile compounds (as derivatives). - Widely available instrumentation. - Robust and reproducible for quantitative analysis.[3] | - High sensitivity and selectivity. - Provides structural information for identification. - Can analyze complex mixtures.[7] |
| Disadvantages | - Derivatization step can be time-consuming and a source of error. - Lower sensitivity compared to MS detection for some analytes. | - Not suitable for non-volatile or thermally unstable compounds without derivatization. - Derivatization can add complexity to the procedure. |
| Typical Analytes | Short-chain aldehydes, dicarbonyl compounds.[3][8] | Volatile and semi-volatile aldehydes and ketones.[9] |
Experimental Workflow
The following diagram illustrates a general experimental workflow for the analysis of a reactive aldehyde like this compound, highlighting the key stages from sample handling to data interpretation.
Experimental Protocols
The following are detailed, representative protocols for the analysis of short-chain aldehydes, which can be adapted for this compound.
Protocol 1: Analysis of Short-Chain Aldehydes by HPLC with UV Detection following DNPH Derivatization
This method is based on the well-established technique of derivatizing carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be readily analyzed by reverse-phase HPLC with UV detection.[2][3]
1. Materials and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Phosphoric acid
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Standard solutions of relevant aldehydes (if available for calibration)
2. Derivatization Procedure:
-
Prepare a stock solution of DNPH in acetonitrile. A typical concentration is 2 mg/mL.
-
Acidify the DNPH solution with a small amount of phosphoric acid to catalyze the reaction.
-
To a known volume of the aqueous sample containing the aldehyde, add an excess of the acidified DNPH solution.
-
Allow the reaction to proceed at room temperature for at least one hour to ensure complete derivatization.
3. Sample Extraction:
-
Pass the reaction mixture through a C18 SPE cartridge to extract the DNPH-aldehyde derivatives.
-
Wash the cartridge with a small volume of water to remove any unreacted DNPH and other polar impurities.
-
Elute the derivatives from the cartridge with acetonitrile.
-
Adjust the final volume of the eluate with acetonitrile for analysis.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to 360 nm.
-
Injection Volume: 20 µL
5. Quantification:
-
Prepare a calibration curve using standard solutions of the aldehyde-DNPH derivatives of known concentrations.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
Protocol 2: Analysis of Dicarbonyl Compounds by GC-MS following Derivatization
This protocol describes a general method for the analysis of dicarbonyl compounds using gas chromatography-mass spectrometry after derivatization to increase their volatility and stability.[5]
1. Materials and Reagents:
-
Derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)
-
Organic solvent (e.g., hexane, dichloromethane)
-
Internal standard (e.g., an isotopically labeled analogue if available)
-
Anhydrous sodium sulfate
2. Derivatization Procedure:
-
To the sample in an appropriate solvent, add the derivatizing agent solution.
-
Adjust the pH of the mixture if necessary to optimize the reaction.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours) to ensure complete derivatization.
-
After cooling to room temperature, add an organic solvent to extract the derivatives.
-
Wash the organic layer with water to remove excess derivatizing agent and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate.
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
4. Data Analysis:
-
Identify the this compound derivative based on its retention time and mass spectrum.
-
Quantify the compound by comparing the peak area to that of an internal standard and a calibration curve prepared with derivatized standards.
Stability and Storage of Aldehyde Standards
While specific stability data for this compound is unavailable, general guidelines for short-chain aldehyde standards recommend storage at low temperatures (e.g., 2-8°C) to minimize degradation.[10] Aldehyde solutions, especially in reactive solvents, can be unstable over time, and it is crucial to verify their concentration periodically. When using derivatized standards, it is also important to consider the stability of the derivative itself.
Conclusion
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of a-dicarbonyl compounds of wine by GC after derivatization (Type-IV) | OIV [oiv.int]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analysis of carbonyl compounds in solvents by GC-MS | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaytech.com [assaytech.com]
Evaluating Mesoxalaldehyde's Protein Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comparative analysis of mesoxalaldehyde's reactivity with proteins, contextualized with well-characterized dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143). Due to a lack of extensive specific data on this compound, this guide leverages established methodologies for evaluating protein modifications to propose a framework for its characterization.
Dicarbonyl compounds are highly reactive molecules known to modify proteins, primarily by reacting with the nucleophilic side chains of lysine (B10760008) and arginine residues. These reactions can lead to the formation of advanced glycation end products (AGEs) and protein cross-links, processes implicated in aging and various disease states. While glyoxal and methylglyoxal have been studied extensively, the specific reactivity profile of this compound remains less characterized.
Comparative Reactivity of Dicarbonyl Compounds
The reactivity of dicarbonyl compounds with proteins is influenced by their chemical structure. Glyoxal, the simplest dicarbonyl, readily forms adducts with lysine and arginine.[1][2] Methylglyoxal, with an additional methyl group, exhibits a higher cross-linking efficiency compared to glyoxal in some studies.[3] It is hypothesized that the electron-donating nature of the methyl group may influence the reactivity of the carbonyl centers. This compound, with its central carbonyl group, presents a unique structure that likely influences its reactivity and the stability of the resulting protein adducts.
To quantitatively assess and compare the specificity of these reactions, a combination of chromatographic and mass spectrometric techniques is essential.
Experimental Protocols for Evaluating Specificity
The following protocols provide a framework for investigating the specificity of this compound reactions with proteins and comparing it to other dicarbonyls.
Protocol 1: In Vitro Protein Modification
Objective: To modify a model protein with this compound, glyoxal, and methylglyoxal under controlled conditions.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA)
-
This compound solution
-
Glyoxal solution
-
Methylglyoxal solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Dialysis tubing or centrifugal filter units
Procedure:
-
Prepare solutions of the model protein (e.g., 1 mg/mL) in PBS.
-
Add the dicarbonyl compound (this compound, glyoxal, or methylglyoxal) to the protein solution at various molar ratios (e.g., 1:1, 1:10, 1:100 protein:dicarbonyl).
-
Incubate the reaction mixtures at 37°C for defined time points (e.g., 2, 8, 24 hours).
-
Stop the reaction by removing excess dicarbonyl compound via dialysis against PBS or using centrifugal filter units.
-
Store the modified protein samples at -20°C for further analysis.
Protocol 2: Analysis of Protein Modification by Mass Spectrometry
Objective: To identify and quantify the specific amino acid modifications and cross-links formed by each dicarbonyl compound.
Materials:
-
Modified protein samples from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Denature the modified protein samples in a solution containing urea and DTT.
-
Alkylate cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
Acidify the peptide mixtures with formic acid.
-
Separate the peptides using reversed-phase HPLC.
-
Analyze the eluted peptides by mass spectrometry to identify and quantify modifications. Data analysis will focus on identifying mass shifts corresponding to dicarbonyl adducts on lysine and arginine residues, as well as identifying cross-linked peptides.
Data Presentation
The quantitative data obtained from mass spectrometry analysis should be summarized in tables for easy comparison.
Table 1: Quantification of Lysine and Arginine Modifications
| Dicarbonyl Compound | Molar Ratio (Protein:Dicarbonyl) | Incubation Time (h) | % Modified Lysine | % Modified Arginine |
| This compound | 1:10 | 24 | Data to be determined | Data to be determined |
| Glyoxal | 1:10 | 24 | Reference Data | Reference Data |
| Methylglyoxal | 1:10 | 24 | Reference Data | Reference Data |
Table 2: Identification of Cross-Linked Peptides
| Dicarbonyl Compound | Cross-Linked Residues | Peptide Sequence 1 | Peptide Sequence 2 |
| This compound | e.g., Lys-Lys | Data to be determined | Data to be determined |
| Glyoxal | e.g., Lys-Arg | Reference Data | Reference Data |
| Methylglyoxal | e.g., Arg-Arg | Reference Data | Reference Data |
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the proposed reaction pathways and experimental workflows.
Caption: Proposed reaction pathway of dicarbonyl compounds with proteins.
Caption: Experimental workflow for evaluating protein modification by dicarbonyls.
By following these protocols and analytical strategies, researchers can systematically evaluate the specificity of this compound's reactions with proteins. This will provide crucial data to compare its performance against other dicarbonyl compounds and guide its application in chemical biology and drug development. The lack of current data on this compound highlights an area ripe for investigation, and the framework presented here offers a clear path for such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Model studies on protein glycation: influence of cysteine on the reactivity of arginine and lysine residues toward glyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylglyoxal, an endogenous aldehyde, crosslinks DNA polymerase and the substrate DNA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Mesoxalaldehyde: A Guide to Personal Protective Equipment and Disposal
Understanding the Risks: Hazard Analysis
Mesoxalaldehyde (C₃H₂O₃) is a dialdehyde, and based on the safety profiles of structurally similar compounds, it should be handled with caution. Aldehydes are a class of chemicals that can present a range of hazards.
Anticipated Hazards of this compound:
-
Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.
-
Irritation: Can cause skin and eye irritation.
-
Corrosivity: May cause severe skin burns and eye damage.
-
Flammability: May be a combustible liquid.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Always wear chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should be worn over safety goggles, especially when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for any signs of degradation or punctures before use. Change gloves frequently, and always before leaving the laboratory. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. Ensure it is a proper fit to cover as much skin as possible. |
| Respiratory | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for exposure above permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Feet | Closed-Toed Shoes | Wear sturdy, closed-toed shoes that cover the entire foot. |
Safe Handling and Disposal: A Step-by-Step Approach
Adherence to a strict operational and disposal plan is crucial for mitigating risks associated with this compound.
Operational Plan: From Receipt to Use
-
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong bases. The container should be tightly sealed.
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The chemical fume hood should be certified and functioning correctly.
-
Handling: Conduct all transfers and manipulations of this compound within a chemical fume hood. Use appropriate tools and techniques to avoid splashes and aerosol generation.
-
Spill Response: In the event of a spill, evacuate the immediate area. If the spill is small, it can be absorbed with an inert material (e.g., sand, vermiculite) and placed in a sealed container for disposal. For larger spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety (EHS) department.
Disposal Plan: Ensuring Environmental and Personal Safety
-
Waste Collection: All this compound waste, including contaminated materials such as gloves, absorbent pads, and empty containers, must be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal Request: Follow your institution's procedures for hazardous waste disposal. This typically involves submitting a request to the EHS department for pickup and disposal by a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash.
Visualizing Safety: Workflows and Logical Relationships
To further clarify the safety procedures, the following diagrams illustrate the experimental workflow for handling this compound and the hierarchy of controls.
Caption: Experimental Workflow for Handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
